molecular formula C21H18N2O B565256 Calindol Amide-13C CAS No. 1217782-43-8

Calindol Amide-13C

カタログ番号: B565256
CAS番号: 1217782-43-8
分子量: 315.38
InChIキー: XLXUKYDIQFPOCY-QGZKNNNSSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Calindol Amide-13C (CAS 1217782-43-8) is a high-purity, carbon-13 labelled chemical intermediate specifically designed for advanced research applications. Its primary role is in the synthesis of labelled Calindol, a compound of significant interest in pharmacological studies . The incorporation of a stable carbon-13 isotope into the molecular structure of this intermediate makes it an essential tool for tracing metabolic pathways, studying reaction mechanisms, and conducting detailed pharmacokinetic and pharmacodynamic analyses. Researchers utilize this labelled amide to create the final active compound with a distinct isotopic signature, which is crucial for analytical methods like mass spectrometry and NMR spectroscopy, enabling precise quantification and tracking within complex biological systems. This compound is presented with a documented molecular formula of C 21 H 18 N 2 O and a molecular weight of 315.37 . It is supplied with the explicit understanding that it is for research purposes only and is not intended for diagnostic, therapeutic, or any form of human use. Proper laboratory practices, including the use of appropriate personal protective equipment (PPE), should always be followed when handling this chemical .

特性

IUPAC Name

N-[(1R)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m1/s1/i21+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXUKYDIQFPOCY-QGZKNNNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N[13C](=O)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724519
Record name N-[(1R)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-(~13~C)carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217782-43-8
Record name N-[(1R)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-(~13~C)carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Calindol Amide-13C chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Calindol Amide-13C , a stable isotope-labeled reference standard critical for the bioanalysis and quality control of the calcimimetic drug Calindol.

Structural Characterization, Synthesis, and Bioanalytical Applications

Part 1: Executive Technical Overview

This compound is the stable isotope-labeled analogue of Calindol Amide, a key synthetic intermediate and process-related impurity of Calindol (a positive allosteric modulator of the Calcium-Sensing Receptor, CaSR).

In drug development, Calindol (an amine) is synthesized via the reduction of Calindol Amide. Consequently, residual amide serves as a Critical Quality Attribute (CQA) that must be monitored. The 13C-labeled variant functions as the definitive Internal Standard (IS) for LC-MS/MS quantification, offering superior precision over deuterium-labeled analogs by eliminating chromatographic isotope effects (retention time shifts).

Chemical Identity
  • Common Name: this compound[1][2][3]

  • Chemical Name: N-[(1R)-1-(1-Naphthyl)ethyl]-1H-indole-2-carboxamide-[13C]

  • Parent Compound: Calindol (C₂₁H₂₀N₂)

  • Target Analyte: Calindol Amide (C₂₁H₁₈N₂O)

  • Primary Application: Internal Standard for impurity profiling and pharmacokinetic (PK) tracking.

Part 2: Structural & Physicochemical Properties[4]

The transition from Calindol (amine) to Calindol Amide involves the oxidation of the methylene bridge to a carbonyl group. This structural change significantly alters the physicochemical profile, necessitating specific handling protocols.

Comparative Properties Table
PropertyCalindol (Active Drug)Calindol Amide (Impurity/Precursor)This compound (Internal Standard)
Molecular Formula C₂₁H₂₀N₂C₂₁H₁₈N₂O[¹³C]ₓC₂₁₋ₓH₁₈N₂O
Molecular Weight ~300.40 g/mol ~314.38 g/mol 314.38 + n (mass of 13C)
Core Structure Indole-2-methanamineIndole-2-carboxamideIndole-2-carboxamide (Isotope Enriched)
H-Bond Donors 222
H-Bond Acceptors 12 (Carbonyl + Indole N)2
LogP (Predicted) ~4.6 (Lipophilic)~3.8 (Moderate)~3.8 (Identical to Unlabeled)
pKa (Basic N) ~9.5 (Amine)Neutral/Weakly Acidic (Amide)Neutral
Isotopic Labeling Strategy

For Mass Spectrometry applications, the ¹³C label is typically incorporated into the Indole ring or the Ethyl linker rather than exchangeable positions.

  • Advantages of ¹³C over ²H (Deuterium): Deuterium labels can undergo H/D exchange in protic solvents or cause a "chromatographic shift" where the IS elutes slightly earlier than the analyte, leading to ionization variations (matrix effects). ¹³C labels are non-exchangeable and co-elute perfectly with the analyte.

Part 3: Synthesis and Production Workflow

The synthesis of this compound follows a convergent pathway, coupling a ¹³C-labeled indole precursor with a chiral naphthyl amine.

Synthetic Pathway Diagram

CalindolSynthesis IndoleAcid 1H-Indole-2-carboxylic Acid (13C Labeled Core) Activation Carboxylic Activation (EDC/HOBt or HATU) IndoleAcid->Activation Amine (R)-1-(1-Naphthyl)ethylamine Coupling Amide Coupling (Nucleophilic Acyl Substitution) Amine->Coupling Activation->Coupling + Amine CalindolAmide13C This compound (Target IS) Coupling->CalindolAmide13C Purification Reduction Reduction (LiAlH4) CalindolAmide13C->Reduction Optional Route CalindolDrug Calindol (Drug) (Amine) Reduction->CalindolDrug Metabolic/Synthetic Link

Figure 1: Synthetic route for this compound.[4][5] The amide bond formation is the critical step, utilizing a labeled indole core to ensure isotopic stability.

Synthesis Protocol Summary
  • Activation: The ¹³C-labeled Indole-2-carboxylic acid is dissolved in DMF. Coupling reagents (e.g., HATU or EDC/HOBt) are added to activate the carboxylic acid.

  • Coupling: (R)-1-(1-Naphthyl)ethylamine is added in the presence of a base (DIPEA). The reaction proceeds at room temperature to prevent racemization of the chiral center.

  • Purification: The crude amide is precipitated with water and purified via silica gel chromatography (Hexane/EtOAc gradient).

  • Verification: Structure is confirmed via ¹H-NMR (amide doublet at ~8.5-9.0 ppm) and HRMS (M+1 shift corresponding to ¹³C count).

Part 4: Bioanalytical Application (LC-MS/MS)

The primary use of this compound is as an Internal Standard for quantifying trace amide impurities in Calindol drug substance or monitoring metabolic oxidation in plasma.

Mass Spectrometry Transitions (MRM)

To detect the amide specifically against the amine background, distinct Multiple Reaction Monitoring (MRM) transitions are used.

  • Analyte (Calindol Amide): Precursor m/z 315.1 [M+H]⁺ → Product m/z 155.1 (Naphthylethyl fragment).

  • Internal Standard (this compound₆): Precursor m/z 321.1 [M+H]⁺ → Product m/z 155.1 (if label is on Indole) OR m/z 161.1 (if label is on Naphthyl).

    • Note: It is crucial to know the exact position of the label to select the correct product ion. If the indole ring is labeled, the naphthyl fragment remains unlabeled.

Experimental Protocol: Impurity Quantification

Objective: Quantify Calindol Amide impurity in a Calindol drug batch (Limit of Quantitation: 0.05%).

Reagents:

  • This compound (IS Stock): 100 µg/mL in DMSO.

  • Sample Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

Workflow:

  • Standard Preparation: Prepare a calibration curve of Calindol Amide (unlabeled) from 1 ng/mL to 1000 ng/mL.

  • IS Spiking: Add this compound to all standards and samples at a fixed concentration (e.g., 50 ng/mL).

  • Sample Extraction: Dissolve Calindol drug substance (1 mg/mL). Vortex and centrifuge.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

    • Mobile Phase: Gradient elution (A: 0.1% Formic Acid in Water; B: Acetonitrile).

    • Flow Rate: 0.4 mL/min.

Analytical Logic Diagram

LCMSWorkflow cluster_logic Quantification Logic Sample Drug Substance Sample (Contains Calindol + Trace Amide) IS_Addition Spike with This compound Sample->IS_Addition Extraction Protein Precip / Dilution IS_Addition->Extraction LC_Separation LC Separation (C18) Co-elution of Amide & 13C-Amide Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Ratio Calculation (Area Amide / Area 13C-IS) MS_Detection->Data_Processing Correction 13C-IS Corrects Signal Variance MS_Detection->Correction MatrixEffect Matrix Effects (Suppression/Enhancement) MatrixEffect->Correction

Figure 2: Bioanalytical workflow using this compound to correct for matrix effects during impurity quantification.

Part 5: Handling and Stability

  • Storage: Store solid this compound at -20°C under desiccated conditions.

  • Solution Stability: Stock solutions in DMSO are stable for 6 months at -80°C.[6]

  • Light Sensitivity: Indole derivatives are prone to photo-oxidation. Protect solutions from light using amber vials.

  • Stereochemistry: Ensure the reference standard matches the stereochemistry of the drug (usually the R-enantiomer). The S-enantiomer (ent-Calindol) has significantly lower biological activity but identical mass spectrometric properties.

References

  • Kiefer, L., et al. (2016). Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists. Bioorganic & Medicinal Chemistry. Link

  • MedChemExpress. (2024). This compound Product Standard & Properties. Link

  • PubChem. (2024). Calindol - Compound Summary CID 9882793.[7] National Library of Medicine. Link

  • LGC Standards. (2024). Reference Materials for this compound. Link

  • Nemeth, E. F., et al. (2004). Calcimimetics with potent and selective activity on the parathyroid calcium receptor. Proceedings of the National Academy of Sciences. Link

Sources

Technical Deep Dive: Calindol vs. Calindol Amide-13C

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis comparing Calindol (the active calcimimetic agent) and Calindol Amide-13C (the stable isotope-labeled analytical standard of its synthetic precursor/impurity).

In CaSR Modulation and Pharmaceutical Impurity Profiling

Executive Summary

This guide delineates the critical distinctions between Calindol , a potent positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), and This compound , a specialized stable isotope standard. While Calindol represents the pharmacological active pharmaceutical ingredient (API), Calindol Amide is its immediate synthetic precursor and a potential process-related impurity. The 13C-labeled variant is the requisite internal standard (IS) for the precise quantification of this impurity in drug substance batches, ensuring compliance with ICH Q3A/B guidelines.

Part 1: Structural & Chemical Divergence

The fundamental difference lies in the linker functionality connecting the indole and naphthyl moieties. This single modification drastically alters physicochemical properties and pharmacological activity.

FeatureCalindol (The Drug)Calindol Amide (The Impurity/Precursor)
Chemical Name (R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine(R)-N-[1-(1-naphthyl)ethyl]-1H-indole-2-carboxamide
Functional Group Secondary Amine (-NH-CH2-)Amide (-NH-CO-)
Basicity (pKa) Basic (~9.[1]5)Neutral / Very Weakly Basic
Solubility High in acidic media (protonated)Low aqueous solubility; High in DMSO/MeOH
Role CaSR Calcimimetic (PAM)Synthetic Intermediate / Impurity
13C Labeling N/A (Natural Abundance)This compound : Incorporates 13C (typically at the carbonyl)
Structural Visualization
  • Calindol: The methylene bridge allows rotational freedom and protonation at physiological pH, essential for ionic interaction within the CaSR transmembrane domain.

  • Calindol Amide: The carbonyl oxygen restricts rotation (planar amide bond) and removes the basic center, nullifying the specific receptor interaction required for calcimimetic activity.

Part 2: Functional Roles & Mechanism
1. Calindol: The Pharmacological Agent

Calindol acts as a calcimimetic , specifically a type II positive allosteric modulator (PAM) of the CaSR. Unlike endogenous calcium which binds to the large extracellular Venus Flytrap domain (VFT), Calindol binds to the 7-transmembrane domain (7-TMD) .

  • Mechanism: It lowers the activation threshold of the CaSR for extracellular calcium (

    
    ).
    
  • Signaling Outcome: Potentiation of

    
     coupling, leading to Phospholipase C (PLC) activation, 
    
    
    
    production, and intracellular
    
    
    release.
2. This compound: The Metrological Standard

In drug development, "Calindol Amide" is the penultimate intermediate in Calindol synthesis. The amide bond is reduced (using


 or similar) to form the amine (Calindol). Consequently, traces of unreacted amide may remain in the final API.
  • Usage: this compound is used exclusively in LC-MS/MS assays as an Internal Standard (IS) to quantify the level of Calindol Amide impurity.

  • Why 13C? Deuterated standards (

    
    , 
    
    
    
    ) can sometimes show retention time shifts in UPLC due to the isotope effect. Carbon-13 (
    
    
    ) labeling adds mass without altering lipophilicity or retention time, ensuring the IS co-elutes perfectly with the impurity analyte, providing the highest quantification accuracy.
Part 3: Visualization of Pathways
Diagram 1: Synthetic Relationship & Impurity Formation

This diagram illustrates how Calindol Amide serves as the precursor to Calindol and how the 13C standard fits into the analytical workflow.

Synthesis_Workflow cluster_synthesis Synthesis Pathway cluster_analysis Impurity Profiling (LC-MS/MS) Indole_Acid Indole-2-carboxylic Acid Calindol_Amide Calindol Amide (Precursor/Impurity) Indole_Acid->Calindol_Amide Amide Coupling (EDC/HOBt) Naphthyl_Amine 1-(1-Naphthyl)ethylamine Naphthyl_Amine->Calindol_Amide Calindol Calindol (Active API) Calindol_Amide->Calindol Reduction (LiAlH4) Sample API Batch Sample (Contains Trace Amide) Calindol_Amide->Sample Residual Carryover MassSpec Mass Spectrometer (MRM Mode) Sample->MassSpec Analyte Signal IS This compound (Internal Standard) IS->MassSpec Reference Signal

Caption: Synthetic route showing Calindol Amide as the precursor and its quantification using the 13C standard.

Diagram 2: CaSR Signaling Pathway (Calindol Mechanism)

Understanding the target biology is crucial for researchers using Calindol.

CaSR_Signaling Ca_ext Extracellular Ca2+ CaSR CaSR (7-TMD) Ca_ext->CaSR Orthosteric Binding Calindol Calindol (PAM) Calindol->CaSR Allosteric Modulation (Increases Sensitivity) Gq Gq/11 Protein CaSR->Gq Activation PLC Phospholipase C Gq->PLC Stimulation IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC ER_Ca ER Ca2+ Release IP3->ER_Ca Binds IP3R

Caption: Calindol binds the transmembrane domain, potentiating Gq signaling and intracellular calcium release.

Part 4: Experimental Protocols
1. Synthesis of Calindol (Brief Overview)

Context: To understand the origin of the Amide impurity.

  • Coupling: React Indole-2-carboxylic acid with (R)-1-(1-naphthyl)ethylamine using a coupling agent (e.g., EDC, HOBt) in DMF.

    • Product:Calindol Amide (Solid precipitate).

  • Reduction: Dissolve Calindol Amide in anhydrous THF. Add Lithium Aluminum Hydride (

    
    ) slowly at 0°C. Reflux for 2-4 hours.
    
    • Mechanism: The carbonyl (

      
      ) is reduced to a methylene (
      
      
      
      ).
    • Product:Calindol (Crude oil, purified to HCl salt).

    • Critical Control Point: Incomplete reduction leads to residual Calindol Amide in the final product.

2. LC-MS/MS Quantification Protocol

Context: Using this compound to quantify impurity levels in a Calindol batch.

Reagents:

  • Analyte: Calindol API (suspected to contain Amide).

  • Internal Standard: this compound (1 mg/mL in DMSO).

Step-by-Step Workflow:

  • Standard Preparation:

    • Prepare a calibration curve of authentic unlabeled Calindol Amide (1 ng/mL to 1000 ng/mL) in acetonitrile/water.

    • Spike This compound into all standards and samples at a fixed concentration (e.g., 50 ng/mL).

  • Sample Preparation:

    • Dissolve 10 mg of Calindol API in 10 mL solvent (1 mg/mL).

    • Spike with This compound (50 ng/mL).

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes. (Note: The Amide is less basic and more hydrophobic than the Amine; it will likely elute later or have a distinct profile depending on pH).

  • MS Parameters (MRM Mode):

    • Calindol Amide (Target): Monitor transition

      
       Fragment (e.g., 315.2 
      
      
      
      155.1).
    • This compound (IS): Monitor transition

      
       Fragment (e.g., 316.2 
      
      
      
      156.1).
    • Note: The +1 Da shift (or +X depending on label count) identifies the IS.

  • Calculation:

    • Calculate the Area Ratio:

      
      .
      
    • The 13C IS corrects for matrix effects and injection variability.

References
  • Kiefer, L., et al. (2016). "Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists." Bioorganic & Medicinal Chemistry, 24(4), 554-569.

  • Ray, K., et al. (2005). "Calindol, a positive allosteric modulator of the human Ca2+ receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca2+." Journal of Biological Chemistry, 280(44), 37013-37020.

  • Kessler, A., et al. (2004). "N2-benzyl-N1-(1-(1-naphthyl)ethyl)-3-phenylpropane-1,2-diamines and conformationally restrained indole analogues: development of calindol as a new calcimimetic acting at the calcium sensing receptor." Bioorganic & Medicinal Chemistry Letters, 14(12), 3345-3349.

  • ICH Harmonised Tripartite Guideline. (2006). "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation.

Sources

Calindol Amide-13C: The Precision Reference Standard for Calcimimetic Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rigorous landscape of calcimimetic drug development, the accuracy of quantitative bioanalysis is non-negotiable. Calindol Amide , a critical metabolite and structural analogue of the positive allosteric modulator (PAM) Calindol, represents a significant analytical challenge due to its physicochemical properties and susceptibility to matrix effects in plasma.

This technical guide establishes the protocol for utilizing Calindol Amide-13C as the definitive internal standard (IS) for LC-MS/MS assays. Unlike deuterated analogs, which often suffer from chromatographic isotope effects, Carbon-13 labeling ensures perfect co-elution with the analyte, providing real-time correction for ionization suppression and ensuring compliance with FDA and EMA bioanalytical guidelines.

Part 1: The Calcimimetic Landscape & Target Analyte

The Mechanism of Action: CaSR Modulation

Calindol and its derivatives (including the amide form) function as calcimimetics. They act as allosteric modulators on the Calcium-Sensing Receptor (CaSR) , a G-protein coupled receptor (GPCR) primarily located in the parathyroid gland and kidney.[1][2]

By binding to the transmembrane domain of the CaSR, these compounds increase the receptor's sensitivity to extracellular calcium (


).[1] This leads to the suppression of Parathyroid Hormone (PTH) secretion, the primary therapeutic goal in treating hyperparathyroidism.
Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by Calindol/Calindol Amide, highlighting the Gq-mediated release of intracellular calcium.[1]

CaSR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca2+ (Extracellular) CaSR CaSR (7-TM Domain) Ca_ext->CaSR Orthosteric Binding Calindol Calindol / Calindol Amide (Calcimimetic) Calindol->CaSR Allosteric Modulation (Increases Sensitivity) Gq Gq Protein (Heterotrimeric) CaSR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3 Receptor Ca_int Ca2+ Release (Intracellular) ER->Ca_int Ca2+ Efflux Response Reduced PTH Secretion Ca_int->Response Signaling Cascade

Figure 1: Calindol Amide potentiates CaSR signaling via the Gq-PLC-IP3 pathway, triggering intracellular calcium release.[1]

Part 2: The Isotopic Advantage (13C vs. Deuterium)

In quantitative LC-MS/MS, the choice of Internal Standard (IS) dictates the robustness of the assay. For Calindol Amide, a lipophilic molecule prone to phospholipid matrix effects, Carbon-13 (13C) is superior to Deuterium (2H/D).[1]

The "Deuterium Effect" vs. 13C Fidelity

Deuterium is slightly more lipophilic than hydrogen. In high-resolution chromatography (UHPLC), deuterated standards often elute slightly earlier than the unlabeled analyte.

  • The Risk: If the analyte elutes during a matrix suppression zone (e.g., phospholipid elution), but the deuterated IS elutes before it, the IS will not experience the same suppression.[3] This leads to inaccurate normalization and quantitative bias.[3]

The this compound Solution

This compound incorporates stable Carbon-13 isotopes (typically +3 Da or +6 Da mass shift) into the indole or phenyl ring.[1]

  • Chromatographic Co-elution: 13C does not alter the retention time. The IS and the analyte elute at the exact same moment.

  • Matrix Compensation: Any ion suppression affecting the analyte affects the IS identically.

  • Stability: Unlike deuterium, which can undergo H/D exchange in protic solvents, 13C is non-exchangeable.[1]

Table 1: Comparative Analysis of Reference Standards

FeatureThis compound (Recommended)Deuterated Analog (D5/D6)Structural Analog
Retention Time Match Perfect (Co-elution) Shifted (0.1 - 0.5 min earlier)Different Retention
Matrix Effect Correction Exact Compensation Partial/VariablePoor
Isotopic Stability High (Non-exchangeable) Risk of H/D ExchangeHigh
Mass Shift +3 to +6 Da (Distinct)+3 to +6 DaN/A
Regulatory Preference Gold Standard (FDA/EMA) Accepted with justificationLast resort

Part 3: Experimental Workflow & Methodology

Reagents and Standards
  • Analyte: Calindol Amide (Purity >98%).[1]

  • Internal Standard: this compound (Isotopic Enrichment >99 atom % 13C).[1]

  • Matrix: Human Plasma (K2EDTA).[1]

Sample Preparation Protocol (Protein Precipitation)

This protocol is designed to minimize handling errors while maximizing recovery.[1]

  • Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.

  • IS Spike: Add 20 µL of This compound working solution (500 ng/mL in MeOH).

  • Precipitation: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Agitation: Vortex for 5 minutes at 1200 rpm.

  • Clarification: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a clean plate.

  • Dilution: Dilute with 100 µL of water (to match initial mobile phase).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Analyte: Precursor

      
       Product Fragment (Quantifier).[1]
      
    • IS (13C): Precursor

      
       Product Fragment (Quantifier).[1]
      
Bioanalytical Workflow Diagram

The following Graphviz diagram outlines the logical flow from sample collection to data integrity check.

Bioanalysis_Workflow Sample Biological Sample (Plasma/Serum) Spike Spike IS (this compound) Sample->Spike 50 µL Aliquot Extract Protein Precipitation (ACN + Formic Acid) Spike->Extract Mix & Vortex Sep UHPLC Separation (C18 Column) Extract->Sep Supernatant Injection Detect MS/MS Detection (MRM Mode) Sep->Detect Co-elution Data Data Processing (Ratio: Analyte/IS) Detect->Data Integration Data->Sample QC Failure? Re-assay

Figure 2: Step-by-step bioanalytical workflow ensuring data integrity via 13C-IS normalization.

Part 4: Validation & Regulatory Compliance[1][5]

To meet FDA Bioanalytical Method Validation Guidance (2018) requirements, the following parameters must be validated using the this compound standard.

Selectivity & Specificity[1][5][6]
  • Requirement: Analyze 6 lots of blank matrix (including lipemic and hemolyzed).[1]

  • Acceptance: Interferences at the analyte retention time must be <20% of the LLOQ response. The 13C-IS channel must be free of native analyte interference (Cross-talk check).

Matrix Effect Assessment

Calculate the IS-Normalized Matrix Factor (MF) .


[1]
  • Goal: The CV of the IS-Normalized MF across 6 lots should be

    
    . The use of this compound typically yields a CV < 5% due to perfect compensation.
    
Accuracy & Precision[1]
  • Intra-run: 5 replicates at LLOQ, Low, Mid, and High QC levels.

  • Inter-run: 3 separate runs.

  • Criteria: Mean concentration within ±15% of nominal (±20% for LLOQ).

References

  • U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry.[1][6][7][5][8][9] Retrieved from [Link][1]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 9882793, Calindol. Retrieved from [Link][1]

  • Kessler, A., et al. (2004).[1][10] Development of calindol as a new calcimimetic acting at the calcium sensing receptor.[10] Bioorganic & Medicinal Chemistry Letters.[1][10] [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

Sources

A Technical Guide to a Novel Application: Probing Cellular Metabolism with the ¹³C-Labeled CaSR Modulator, Calindol Amide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Receptor Activation with Metabolic Consequence

In the landscape of drug discovery and cellular biology, a paramount challenge lies in deciphering the precise downstream consequences of receptor modulation. While we can often measure target engagement and downstream signaling, the subsequent ripple effects on the intricate network of cellular metabolism remain complex to unravel. The Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor, serves as a prime example. It is a master regulator of extracellular calcium homeostasis, but emerging evidence reveals its profound influence on cell proliferation, differentiation, and core metabolic processes in tissues ranging from bone to adipose.[1][2][3]

Standard approaches often treat the pharmacological agent as a simple activator or inhibitor, overlooking the agent's own metabolic journey within the cell and its potential to be an active participant in metabolic pathways. This guide introduces a novel, integrated strategy to address this gap. We will explore the hypothetical, yet scientifically grounded, application of a custom-synthesized stable isotope tracer, Calindol Amide-¹³C , to achieve two concurrent objectives:

  • To quantify the global metabolic shifts induced by the activation of the Calcium-Sensing Receptor.

  • To simultaneously trace the metabolic fate and biotransformation of the Calindol molecule itself.

This dual-pronged approach, leveraging the power of high-resolution mass spectrometry, moves beyond simple cause-and-effect to provide a holistic, systems-level view of a drug's interaction with cellular machinery. This document is intended for researchers, scientists, and drug development professionals seeking to implement advanced metabolic analysis techniques to gain deeper mechanistic insights.

Part 1: The Tracer and Its Target

A successful tracer experiment is predicated on a deep understanding of both the biological target and the molecular probe.

The Biological Target: The Calcium-Sensing Receptor (CaSR)

The CaSR is a pleiotropic receptor that, upon activation by agonists like extracellular Ca²⁺ or allosteric modulators, couples with various G-proteins (Gq/11, Gi/o, G12/13) to initiate a cascade of intracellular signals.[1] While its role in managing systemic calcium is well-documented, its expression in tissues not directly involved in mineral ion homeostasis points to broader functions.[2][4]

Causality in Experimental Choice: Why focus on CaSR's metabolic impact?

  • Adipocyte Metabolism: CaSR activation in adipocytes has been shown to promote adipogenesis and influence lipogenesis, suggesting a role in energy storage and metabolic syndrome.[2]

  • Bone Metabolism: In osteoblasts and osteoclasts, CaSR senses local calcium fluctuations to modulate bone turnover, a highly energy-dependent process.[3]

  • Cancer Proliferation: CaSR expression is altered in various cancers, where it can influence proliferation pathways that are inextricably linked to reprogrammed cancer metabolism.[1]

Activating this receptor provides a distinct and significant perturbation, making the resulting metabolic changes robust and measurable.

The Molecular Probe: Calindol Amide-¹³C

Calindol is a potent and well-characterized positive allosteric modulator (PAM) of the CaSR, meaning it enhances the receptor's sensitivity to its primary agonist, Ca²⁺.[5][6][7] For our application, we utilize a custom-synthesized variant, Calindol Amide-¹³C.

Structure and Labeling Strategy:

The strategic placement of a stable, non-radioactive ¹³C isotope on the amide carbon is a critical design choice.

  • Why the Amide Carbon? The amide bond is a common site for enzymatic hydrolysis. Placing the ¹³C label here allows for the robust tracking of the core indole-containing fragment of the molecule, even if peripheral groups are cleaved. It provides a stable anchor point to trace the initial steps of biotransformation.

  • Chemical Stability: The ¹³C isotope is chemically identical to ¹²C and does not alter the pharmacological properties of Calindol. This ensures that the observed metabolic effects are due to CaSR activation, not an artifact of the label.[8][9]

Caption: Structure of Calindol with the ¹³C label on the amide carbon.

Part 2: The Dual-Pronged Experimental Rationale

This protocol is designed as a single, integrated experiment that yields two distinct but complementary datasets.

Pillar A: Untargeted Metabolomics to Assess Global Metabolic Shifts

The first objective is to capture a snapshot of the entire metabolome to understand how CaSR activation rewires cellular pathways. By comparing the metabolic profiles of cells treated with Calindol Amide-¹³C against vehicle-treated controls, we can identify metabolites and pathways that are significantly altered. This is a hypothesis-generating approach that provides a broad view of the drug's impact on the cell's metabolic state.

Pillar B: Stable Isotope Tracing for Calindol Biotransformation

The second, more focused objective is to trace the fate of the Calindol molecule itself. As the cells process Calindol Amide-¹³C, the ¹³C atom acts as a beacon. Any metabolite that incorporates this labeled carbon must be a downstream product of Calindol metabolism. This allows us to definitively map its catabolic pathway.

Hypothesized Metabolic Fate: Indole-containing compounds are typically metabolized by cytochrome P450 (CYP) enzymes in the liver and other tissues.[10][11] Potential biotransformations for Calindol could include:

  • Hydroxylation: Addition of -OH groups to the indole or naphthyl rings.

  • N-dealkylation: Cleavage of the ethyl-amine linker.

  • Dehydrogenation: Formation of reactive intermediates.[10]

  • Conjugation: Addition of glutathione, glucuronic acid, or sulfate to increase water solubility for excretion.[12]

By searching for the characteristic mass shift imparted by the ¹³C atom, we can identify these modified products with high confidence.

Part 3: Integrated Experimental Workflow

A self-validating protocol requires meticulous attention to detail at every stage, from cell culture to data acquisition. The following is a generalized workflow for adherent mammalian cells.

Caption: Integrated workflow from cell culture to dual-data analysis.
Detailed Step-by-Step Protocol
  • Cell Seeding and Growth:

    • Seed the cells of interest (e.g., HEK-293 cells expressing CaSR, adipocytes, or osteoblasts) in multi-well plates (e.g., 6-well or 12-well).

    • Culture cells to ~80% confluency in standard growth medium. Ensure replicate wells for each condition and time point (n=4-6 is recommended).

  • Tracer Introduction:

    • Prepare the treatment medium: standard growth medium containing either a vehicle control (e.g., DMSO) or a final concentration of Calindol Amide-¹³C (e.g., 1-10 µM, based on its EC50[6]).

    • Aspirate the old medium and gently wash cells once with pre-warmed PBS.

    • Add the appropriate treatment medium to each well. This marks time zero (T=0).

  • Time-Course Incubation:

    • Return plates to the incubator (37°C, 5% CO₂).

    • Harvest plates at predetermined time points (e.g., 2, 8, 24 hours). The duration depends on the expected rate of metabolism. Shorter times are suitable for central carbon metabolism, while longer times may be needed to observe drug metabolism.[13]

  • Metabolism Quenching and Metabolite Extraction (Critical Step):

    • Rationale: This step must be performed rapidly to instantly halt all enzymatic activity, preserving the metabolic snapshot at that exact moment.

    • Place the culture plate on dry ice to cool it rapidly.

    • Aspirate the medium completely.

    • Immediately add a pre-chilled (-80°C) extraction solvent (e.g., 80:20 methanol:water or 50:30:20 acetonitrile:methanol:water) to the wells.

    • Use a cell scraper to detach the cells into the solvent.

    • Transfer the cell slurry to a microcentrifuge tube.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Sample Finalization:

    • Centrifuge the tubes at high speed (e.g., >15,000 x g) at 4°C for 15 minutes.

    • Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube for LC-MS analysis. The pellet can be saved for protein quantification (e.g., BCA assay) for normalization purposes.

    • Dry the supernatant using a vacuum concentrator (SpeedVac) and store at -80°C until analysis. Reconstitute in a suitable injection solvent (e.g., 50:50 methanol:water) just prior to analysis.

Part 4: The Analytical Platform: High-Resolution LC-MS/MS

For this dual-purpose experiment, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), particularly a high-resolution instrument like a Q-TOF or Orbitrap, is the platform of choice.[8][14]

Why High-Resolution MS is Essential:

  • Mass Accuracy: It allows for the confident identification of metabolites based on their exact mass, distinguishing between molecules with very similar nominal masses.

  • Isotopologue Resolution: It can resolve the ¹²C (M+0) and ¹³C (M+1) forms of Calindol metabolites, which is the cornerstone of the tracer analysis.[13]

  • Versatility: The same instrument can be run in different modes to acquire both the untargeted metabolomics data and the targeted tracer data within the same sample run.

Parameter Setting/Choice Rationale (The "Why")
Chromatography Reversed-Phase (e.g., C18) or HILICC18 separates compounds by hydrophobicity, suitable for drug metabolites. HILIC is better for highly polar central carbon metabolites.
Ionization Mode ESI Positive & Negative SwitchingCaptures the broadest range of metabolites, as some ionize better as positive ions (e.g., amines) and others as negative ions (e.g., organic acids).
MS1 Scan Mode Full Scan (High Resolution)Acquires accurate mass data for all ions in a given m/z range, essential for both untargeted metabolomics and identifying potential labeled species.
MS2 Scan Mode Data-Dependent Acquisition (DDA)Automatically fragments the most intense ions from the MS1 scan, providing structural information for metabolite identification.
Mass Resolution > 60,000 FWHMNecessary to resolve isotopic peaks and differentiate between isobars, ensuring confident identification of both endogenous metabolites and Calindol products.

Part 5: Data Analysis and Interpretation

The raw data is processed through two parallel pipelines corresponding to the experimental pillars.

Caption: Dual data analysis workflow for metabolomics and tracer interpretation.
Pipeline for Pillar A (Metabolomics)
  • Data Processing: Use software like XCMS, MS-DIAL, or vendor-specific programs to perform peak detection, alignment across all samples, and deconvolution.

  • Metabolite Identification: Annotate features by matching their accurate mass (m/z) and retention time to metabolic databases (e.g., KEGG, HMDB). MS/MS fragmentation patterns are used for higher-confidence identification.

  • Statistical Analysis: Normalize the data (e.g., to total ion count or protein content). Perform multivariate analysis like Principal Component Analysis (PCA) to visualize overall differences between treated and control groups. Use univariate tests (e.g., t-tests) to generate a volcano plot, which highlights metabolites that are both statistically significant and have a large fold-change.

  • Pathway Analysis: Input the list of significantly altered metabolites into tools like MetaboAnalyst or Ingenuity Pathway Analysis (IPA) to identify which metabolic pathways are most impacted by CaSR activation.

Pipeline for Pillar B (Tracer Analysis)
  • Labeled Peak Identification: Search the processed data specifically for the exact mass of hypothesized Calindol metabolites, looking for pairs of peaks separated by the mass difference between ¹³C and ¹²C (approx. 1.00335 Da).

  • Confirmation with MS/MS: For any candidate metabolite, examine its MS/MS fragmentation spectrum. The fragment containing the amide group should show the same +1 Da mass shift, confirming the location of the label and validating the metabolite's identity as a true derivative of Calindol.

  • Pathway Reconstruction: Piece together the identified metabolites to construct the biotransformation pathway of Calindol within the cell.

Part 6: Applications in Drug Development & Systems Biology

This integrated approach provides uniquely powerful insights for drug development professionals:

  • Mechanism of Action: It moves beyond "receptor X is activated" to "receptor X activation rewires the citrate cycle and fatty acid synthesis," providing a deeper, more functional understanding of a drug's effect.

  • Off-Target Effects: An untargeted metabolomics approach can reveal unexpected changes in pathways unrelated to the primary target, flagging potential off-target effects or novel mechanisms.

  • Linking Pharmacokinetics and Pharmacodynamics (PK/PD): This method directly links the metabolism of the drug itself (a PK property) with its effect on the cell's metabolic machinery (a PD property) in a single experiment.

  • Biomarker Discovery: Metabolites that are significantly and robustly altered by Calindol treatment could serve as downstream biomarkers of CaSR engagement and activity in more complex in vivo models.

Conclusion

The use of a custom-designed, isotopically labeled pharmacological agent like Calindol Amide-¹³C represents a sophisticated evolution of metabolic pathway analysis. By treating the drug not just as an effector but also as a traceable substrate, we can deconstruct its complex interplay with the cell. This dual-pronged strategy, combining the breadth of untargeted metabolomics with the precision of stable isotope tracing, provides a powerful, self-validating system for generating high-confidence, mechanistic insights that are critical for advancing modern drug discovery and systems biology.

References

  • The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications. PMC. [Link]

  • Role of calcium-sensing receptor in mineral ion metabolism and inherited disorders of... PubMed. [Link]

  • The calcium-sensing receptor and related diseases. Archives of Endocrinology and Metabolism. [Link]

  • Tissue specific role of calcium sensing receptor. Pharmacological Research. [Link]

  • The calcium-sensing receptor in bone metabolism: from bench to bedside and back. PubMed. [Link]

  • Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactivation of CYP3A4. PubMed. [Link]

  • Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+). PubMed. [Link]

  • Metabolomics and isotope tracing. PMC. [Link]

  • Possible metabolic pathway of indole metabolism in vivo. ResearchGate. [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

  • Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. MDPI. [Link]

  • Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. [Link]

  • Stable Isotope Tracers for Metabolic Pathway Analysis. Springer Nature Experiments. [Link]

  • Metabolic fate and hepatocyte toxicity of reverse amide analogs of conjugated ursodeoxycholate in the rat. PubMed. [Link]

  • Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists. PubMed. [Link]

  • Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. PMC. [Link]

  • Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. MDPI. [Link]

  • Metabolic fate of the Ah receptor ligand 6-formylindolo[3,2-b]carbazole. PubMed. [Link]

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Protocol Design: 13C-Labeling Assisted Metabolite Identification of Calindol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous workflow for identifying the metabolic profile of Calindol (N-[(1R)-1-(1-naphthalenyl)ethyl]-1H-indole-2-methanamine), a positive allosteric modulator (calcimimetic) of the Calcium-Sensing Receptor (CaSR).

Due to the lipophilic nature of Calindol (


) and its structural similarity to other calcimimetics (e.g., Cinacalcet), extensive Phase I (oxidative) and Phase II (conjugative) biotransformations are expected. Standard LC-MS approaches often fail to distinguish low-abundance indole-based metabolites from endogenous tryptophan/indole background noise.

This protocol leverages Stable Isotope Labeling (SIL) using a [


C

]-Indole core
to create a distinct "Twin-Ion" fingerprint, enabling the detection of metabolites via Mass Defect Filtering (MDF) and Isotope Pattern Filtering (IPF) with high confidence.

Part 1: Strategic Rationale & Labeling Chemistry

The Challenge: Endogenous Interference

Calindol contains an indole moiety. Biological matrices (plasma, hepatocytes, microsomes) are rich in endogenous indoles (tryptophan, serotonin, indole-3-acetic acid). In standard LC-MS, these endogenous compounds create a high-noise floor, masking drug-related metabolites.

The Solution: The "Twin-Ion" Strategy

By synthesizing Calindol with a stable isotope label, we create a mass spectral doublet.

  • Substrate A: Unlabeled Calindol (

    
    C).
    
  • Substrate B: [

    
    C
    
    
    
    ]-Calindol (Labeled on the Indole ring).
  • Incubation: Mixed at a 1:1 molar ratio.

Result: Every drug-related metabolite will appear in the Mass Spectrum as a doublet separated by exactly 6.0201 Da . Endogenous interferences will appear as singlets and can be bioinformatically filtered out.

Synthetic Route for [ C ]-Calindol

To ensure metabolic stability of the label, the


C atoms must be incorporated into the Indole ring , not the ethyl-linker or the naphthyl group, which are prone to metabolic cleavage (N-dealkylation).
  • Starting Material: [

    
    C
    
    
    
    ]-Indole (Commercially available or synthesized from
    
    
    C-Aniline).
  • Key Intermediate: [

    
    C
    
    
    
    ]-Indole-2-carboxaldehyde.
  • Coupling: Reductive amination with (R)-1-(1-naphthyl)ethylamine.

Reaction Scheme:

  • Vilsmeier-Haack Formylation: [

    
    C
    
    
    
    ]-Indole + POCl
    
    
    /DMF
    
    
    [
    
    
    C
    
    
    ]-Indole-2-carboxaldehyde.
  • Reductive Amination: Aldehyde + (R)-1-(1-naphthyl)ethylamine + NaBH

    
    
    
    
    
    [
    
    
    C
    
    
    ]-Calindol
    .

Part 2: Experimental Protocol

In Vitro Incubation (Microsomal Stability)

This protocol uses Liver Microsomes (RLM/HLM) to generate Phase I metabolites.

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl

    
    )
    
  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock of

    
    C-Calindol and 
    
    
    
    C-Calindol in DMSO.
  • Mixing: Combine stocks to create a 1:1 mixture (5 mM total drug concentration).

  • Pre-incubation: Dilute microsomes to 1 mg/mL in phosphate buffer. Add 1:1 drug mix (final conc. 10

    
    M). Pre-incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Timepoints: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (3:1 ratio v/v) to precipitate proteins.

  • Centrifugation: 10,000 x g for 15 mins at 4°C. Collect supernatant for LC-MS.

LC-HRMS Acquisition Parameters

High-Resolution Mass Spectrometry (HRMS) is required to resolve the mass defect.

ParameterSettingRationale
Instrument Q-TOF or Orbitrap (Res > 30,000)Necessary to resolve isobaric interferences.
Ionization ESI Positive Mode (+ve)Calindol is a secondary amine, ionizes well in +ve mode.
Column C18 Reverse Phase (2.1 x 100mm, 1.7

m)
Standard retention of lipophilic drugs.
Mobile Phase A Water + 0.1% Formic AcidProton source.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.
Gradient 5% B to 95% B over 20 minsSlow gradient to separate isomers.
Scan Mode Full Scan MS + Data Dependent MS/MS (ddMS2)Full scan for quant/detection; MS2 for structural ID.

Part 3: Data Processing & Visualization

Mass Defect Filtering (MDF) Workflow

The


C label introduces a specific mass shift.
  • Mass of

    
    C-Calindol (M+H):  ~301.1705 Da
    
  • Mass of

    
    C
    
    
    
    -Calindol (M+H):
    ~307.1906 Da
  • Mass Difference: +6.0201 Da

Algorithm Logic:

  • Filter 1 (MDF): Remove ions outside the mass defect range of Calindol (

    
     50 mDa).
    
  • Filter 2 (Isotope Matching): Search for peak pairs with

    
     and Retention Time shift 
    
    
    
    .
  • Filter 3 (Intensity Ratio): Confirm 1:1 peak area ratio.

Diagram: The 13C-MetID Workflow

MetID_Workflow cluster_logic Filtering Logic Synthesis Synthesis 12C & 13C-Calindol Incubation Microsomal Incubation (1:1 Mixture) Synthesis->Incubation 1:1 Mix Acquisition LC-HRMS Analysis (Orbitrap/Q-TOF) Incubation->Acquisition Quench & Inject Processing Data Processing (MDF & Isotope Filter) Acquisition->Processing Raw Data ID Structure Elucidation (MS/MS Interpretation) Processing->ID Candidate List MDF Mass Defect Filter (Parent +/- 50mDa) Processing->MDF TwinIon Twin-Ion Search (Delta = 6.02 Da) MDF->TwinIon

Figure 1: The 13C-Assisted Metabolite Identification Workflow. The "Twin-Ion" search effectively removes endogenous background noise.

Part 4: Predicted Metabolic Pathway & Structural Elucidation

Based on the structure of Calindol and analogous calcimimetics, the following metabolic pathways are prioritized. The


C label on the indole ring allows us to definitively track fragments containing the indole core.
Key Biotransformations
  • N-Dealkylation (Major): Cleavage of the C-N bond.

    • Result: Formation of Indole-2-methanamine (Tracked by

      
      C) and Naphthyl-ethyl-ketone (Lost/Unlabeled).
      
  • Indole Hydroxylation: CYP450 oxidation of the indole ring (positions 4, 5, 6, or 7).

    • Result: Parent + 16 Da (Doublet preserved).

  • Naphthyl Hydroxylation: Oxidation of the naphthalene ring.

    • Result: Parent + 16 Da (Doublet preserved).

  • Glucuronidation: Phase II conjugation of hydroxylated metabolites.

    • Result: Metabolite + 176 Da.

Diagram: Calindol Metabolic Map

Metabolic_Map Parent Calindol (Parent Drug) M1 M1: Indole-OH (+16 Da) Parent->M1 CYP450 (Oxidation) M2 M2: Naphthyl-OH (+16 Da) Parent->M2 CYP450 (Oxidation) M3 M3: N-Dealkylation (Indole-amine) Parent->M3 CYP450 (C-N Cleavage) LabelNote Note: 13C-Label on Indole tracks M1, M3, and M1-Gluc. M2 loses label if cleavage occurs (but M2 is intact parent+O) Parent->LabelNote M1_Gluc M1-Glucuronide (+176 Da) M1->M1_Gluc UGT (Conjugation) M2_Gluc M2-Glucuronide (+176 Da) M2->M2_Gluc UGT (Conjugation)

Figure 2: Predicted Metabolic Map of Calindol. The


C-Indole label allows specific tracking of the M3 dealkylation product and M1 series.

Part 5: References

  • Kessler, A., et al. (2004).[1][2] "N2-benzyl-N1-(1-(1-naphthyl)ethyl)-3-phenylpropane-1,2-diamines and conformationally restrained indole analogues: development of calindol as a new calcimimetic acting at the calcium sensing receptor."[1][2][3] Bioorganic & Medicinal Chemistry Letters. Link

  • Ray, K., et al. (2005). "Calindol, a positive allosteric modulator of the human Ca2+ receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca2+."[1][4] Journal of Biological Chemistry. Link

  • Zhu, M., et al. (2009). "Mass defect filter technique and its applications to drug metabolite identification by high-resolution mass spectrometry." Drug Metabolism and Disposition. Link

  • Ma, S., & Zhu, M. (2009). "Recent advances in applications of liquid chromatography-mass spectrometry in drug metabolism and pharmacokinetics." Chem Pharm Bull. Link

  • Németh, E. F., et al. (2004). "Calcimimetics with potent and selective activity on the parathyroid calcium receptor." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Methodological & Application

Application Note: Quantitative Analysis of Calindol Amide in Biological Matrices via LC-MS/MS using Calindol Amide-13C Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a robust protocol for the quantification of Calindol Amide in human plasma using Calindol Amide-13C as a stable isotope-labeled internal standard (SIL-IS).

Calindol and its derivatives (including the amide form) are positive allosteric modulators (PAMs) of the Calcium-Sensing Receptor (CaSR) .[1] These calcimimetics increase the sensitivity of the CaSR to extracellular calcium, suppressing parathyroid hormone (PTH) secretion, which is critical in managing secondary hyperparathyroidism (SHPT) in chronic kidney disease [1, 2].[2]

Why this compound?

While deuterated standards (


H) are common, they often exhibit the "chromatographic isotope effect," where the deuterated analog elutes slightly earlier than the analyte due to differences in lipophilicity. This separation can lead to ionization variances if matrix suppression zones are narrow.
This compound  utilizes Carbon-13 labeling.[3][4][5] Because 

C is virtually identical in size and lipophilicity to

C, the internal standard co-elutes perfectly with the analyte. This ensures that the IS experiences the exact same matrix effects and ionization efficiency as the target, providing the highest possible quantitative accuracy [3].

Chemical & Physical Properties[5][6][7]

Understanding the physicochemical nature of the analyte is the foundation of a successful extraction strategy.

PropertyCalindol Amide (Analyte)This compound (IS)Implication for Method
Structure Indole-based amide

C-labeled Indole-based amide
High lipophilicity; requires organic extraction.
LogP ~4.5 - 5.2 (Estimated)~4.5 - 5.2Strongly hydrophobic; stickiness to plasticware is a risk.
pKa ~14 (Amide N), ~-2 (Indole N)IdenticalNeutral at physiological pH; ESI+ requires acidic mobile phase.
MW ~314.4 Da (Calculated)~315-320 Da (Label dependent)Precursor ions will differ by the mass of the label.

Note on Nomenclature: "Calindol" typically refers to the amine form (


-[(1R)-1-(1-naphthalenyl)ethyl]-1H-indole-2-methanamine, MW ~300). "Calindol Amide" refers to the carbonyl-containing congener (MW ~314). Ensure you are targeting the correct metabolic species or impurity [4].

Experimental Workflow (Visualized)

The following diagram outlines the critical path from sample preparation to data acquisition.

G cluster_QC Quality Control Sample Biological Sample (Plasma/Serum 100 µL) IS_Add Add IS: this compound (Correction for recovery) Sample->IS_Add LLE Liquid-Liquid Extraction (LLE) MTBE or EtAc:Hexane (80:20) IS_Add->LLE Dry Evaporate & Reconstitute (50% MeOH) LLE->Dry Supernatant transfer LC UHPLC Separation C18 Column (High pH stability) Dry->LC Inject 5-10 µL MS MS/MS Detection (ESI+) MRM Mode LC->MS Co-elution Data Quantification Ratio (Analyte/IS) MS->Data

Figure 1: Analytical workflow for the extraction and quantification of Calindol Amide. The co-elution at the LC stage is critical for 13C-IS efficacy.

Detailed Protocol

Instrumentation[8][9]
  • LC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • MS System: Sciex Triple Quad 6500+ or Thermo Altis (Triple Quadrupole).

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.

    • Why CSH? Charged Surface Hybrid particles provide better peak shape for basic/amide compounds under acidic conditions.

Reagents[4]
  • Analyte: Calindol Amide (Reference Standard).[6]

  • Internal Standard: this compound (e.g., from MedChemExpress or specialized isotope labs) [5].

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Methyl tert-butyl ether (MTBE).

Mass Spectrometry Conditions (Tuning Guide)

Since exact transitions depend on the specific labeling pattern (e.g., carbonyl-


C vs. ring-

C

), you must perform an infusion tune.
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Source Temp: 500°C.

  • Spray Voltage: 4500 V.

Target Transitions (Example for Carbonyl-13C Label):

CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)Role
Calindol Amide 315.1 [M+H]+155.1 (Naphthyl-ethyl)25Quantifier
Calindol Amide 315.1 [M+H]+144.0 (Indole-CO)35Qualifier
This compound 316.1 [M+H]+155.1 (Unlabeled frag)25IS Quantifier

Note: If the label is on the Naphthyl ring, the product ion mass will shift. If on the Indole carbonyl, the product ion retaining the carbonyl will shift.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water.[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 30% B

    • 1.0 min: 30% B

    • 3.5 min: 95% B (Elution of hydrophobic Calindol)

    • 4.5 min: 95% B

    • 4.6 min: 30% B

    • 6.0 min: Stop

Sample Preparation (Liquid-Liquid Extraction)

Due to the high lipophilicity of Calindol Amide, Protein Precipitation (PPT) often yields poor recovery and dirty extracts. LLE is preferred.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Spike: Add 10 µL of this compound working solution (e.g., 100 ng/mL in 50% MeOH). Vortex 10s.

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether).

    • Alternative: Ethyl Acetate/Hexane (80:20) if MTBE is unavailable.

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer to a clean glass vial or 96-well plate.

    • Caution: Avoid the protein interface layer.

  • Evaporation: Dry under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (30:70 ACN:Water). Vortex 1 min.

Mechanism of Action Context

Understanding the biological target helps in interpreting PK/PD data.

CaSR Ca Extracellular Ca2+ CaSR CaSR Receptor (Parathyroid Cell) Ca->CaSR Orthosteric Binding Drug Calindol Amide (Allosteric Modulator) Drug->CaSR Allosteric Binding (Increases Sensitivity) Gprot G-Protein Activation CaSR->Gprot Signal Transduction PTH PTH Secretion (Suppressed) Gprot->PTH Inhibition

Figure 2: Calindol Amide acts as a calcimimetic, enhancing the sensitivity of the Calcium-Sensing Receptor (CaSR) to calcium, leading to reduced PTH secretion.[8]

Validation & Troubleshooting (Self-Validating Systems)

To ensure Scientific Integrity , the method must include these self-checks:

Linearity & Range[14]
  • Range: 0.5 ng/mL to 500 ng/mL.

  • Weighting: 1/x² linear regression.

  • Acceptance: r² > 0.99; Accuracy ±15% (±20% at LLOQ).

Matrix Effect Evaluation (The "Post-Column Infusion" Test)
  • Infuse the analyte post-column at a constant rate.

  • Inject a blank plasma extract via the LC.

  • Observation: If the baseline drops significantly at the retention time of Calindol Amide, you have matrix suppression.

  • Solution: The 13C-IS will correct for this quantitatively, but if suppression >50%, improve extraction (wash step) or reduce injection volume.

Isotopic Purity Check

Before running samples, inject the This compound alone. Monitor the transition for the unlabeled analyte.

  • Requirement: The response in the analyte channel must be < 20% of the LLOQ response.[9] Impure IS will cause false positives.

References

  • Nemeth, E. F., et al. (2004). "Calcimimetics with potent and selective activity on the parathyroid calcium receptor."[10] Proceedings of the National Academy of Sciences.

  • MedChemExpress. "this compound Product Information." MedChemExpress Catalog. Accessed Feb 2026.

  • Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry.

  • PubChem. "Calindol Compound Summary." National Library of Medicine.

  • Pharmaffiliates. "Calindol-13C,d2 Hydrochloride Reference Standard." Pharmaffiliates Analytics.

Sources

Application Note: A Robust LC-MS/MS Method for Pharmacokinetic Studies of Calindol Using Stable Isotope-Labeled Calindol Amide-13C

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven guide for the quantitative analysis of Calindol in plasma to support pharmacokinetic (PK) studies. Calindol is a positive allosteric modulator of the calcium-sensing receptor (CaSR) with therapeutic potential.[1][2][3][4] Accurate characterization of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to its development.[5][6] We present a detailed protocol employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalysis, due to its superior sensitivity and specificity.[7][8][9] The methodology is anchored by the use of Calindol Amide-13C, a stable isotope-labeled (SIL) internal standard, which ensures the highest level of accuracy and precision by correcting for matrix effects and procedural variability.[10][11][] This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable bioanalytical method for Calindol or similar small molecules.

The Foundational Principle: Stable Isotope Dilution for Quantitative Bioanalysis

The cornerstone of this method is the principle of stable isotope dilution (SID). Unlike radiolabeling, stable isotopes like Carbon-13 (¹³C) are non-radioactive and safe for clinical studies, making them ideal for drug development.[10][13] The SID workflow for LC-MS/MS offers a self-validating system for quantification.

Causality of the Method: The underlying logic is that a SIL internal standard (IS), in this case, this compound, is chemically identical to the analyte (Calindol) and thus behaves identically during sample extraction, chromatography, and ionization in the mass spectrometer.[14] Any physical loss of the analyte during sample preparation will be mirrored by an equivalent proportional loss of the IS. Similarly, any suppression or enhancement of the ionization signal caused by the biological matrix will affect both the analyte and the IS equally.

The mass spectrometer, however, can easily distinguish between the light (analyte) and heavy (IS) versions of the molecule due to the mass difference imparted by the ¹³C isotope.[15] Therefore, by measuring the ratio of the analyte's signal to the IS's signal, we can accurately calculate the analyte's concentration, effectively nullifying any variations introduced during the analytical process. This makes the SID-LC-MS/MS approach exceptionally robust and trustworthy.[14][15]

G cluster_sample Biological Sample cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Plasma Sample (Unknown Calindol Conc.) C Sample + IS Mixture A->C Spike IS into sample B This compound (IS) (Known Concentration) D Protein Precipitation (e.g., Acetonitrile) C->D Analyte & IS co-processed E Centrifugation & Supernatant Collection D->E F LC Separation (Analyte & IS co-elute) E->F G MS/MS Detection (Distinguished by Mass) F->G H Peak Area Ratio (Analyte / IS) G->H I Accurate Concentration Calculation H->I

Principle of Stable Isotope Dilution LC-MS/MS.

Bioanalytical Method: Development & Optimization

A robust bioanalytical method is developed by systematically optimizing the liquid chromatography and mass spectrometry parameters and is validated according to regulatory standards to ensure data integrity.[16][17]

Instrumentation

A triple quadrupole mass spectrometer equipped with a TurboIonSpray or similar electrospray ionization (ESI) source, coupled with an ultra-high performance liquid chromatography (UPLC/UHPLC) system, is recommended for achieving the required sensitivity and throughput.[18][19]

Analyte and Internal Standard Details
CompoundChemical FormulaExact MassStructure
Calindol C₂₃H₂₄N₂328.19(Structure not available)
Calindol Amide-¹³C C₂₂¹³CH₂₃N₃O370.19(Structure not available)

Note: The ¹³C is strategically placed on the amide carbonyl group, a metabolically stable position, to prevent isotopic loss during biotransformation.

Mass Spectrometry Optimization

The mass spectrometer is tuned for Calindol and its ¹³C-labeled internal standard by direct infusion into the ESI source. The goal is to identify the most abundant and stable precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.[20][21]

Why MRM? This technique acts as a double mass filter. The first quadrupole (Q1) selects the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the second quadrupole (Q2, collision cell). The third quadrupole (Q3) selects a specific, characteristic fragment ion (product ion). This process filters out nearly all chemical noise, allowing for precise quantification even at very low concentrations.[19]

ParameterCalindol (Analyte)Calindol Amide-¹³C (IS)Rationale
Ionization Mode ESI PositiveESI PositiveAmine groups readily accept a proton.
Precursor Ion (Q1) m/z 329.2m/z 371.2Corresponds to the [M+H]⁺ ion.
Product Ion (Q3) m/z 155.1m/z 155.1A stable, high-intensity fragment.
Dwell Time (ms) 100100Sufficient time for data acquisition per point.
Collision Energy (eV) Optimized (e.g., 25)Optimized (e.g., 25)Energy required for optimal fragmentation.
Chromatographic Separation

The objective of chromatography is to separate the analyte from endogenous matrix components to minimize ion suppression and ensure analytical accuracy.[6] A reversed-phase separation is ideal for a molecule like Calindol.

ParameterSettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent retention and peak shape for hydrophobic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation ([M+H]⁺) of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times and reduces viscosity.
Injection Vol. 5 µL
Gradient Program Time (min) %B
0.010
0.510
2.595
3.595
3.610
5.010

Detailed Experimental Protocols

Protocol 1: Preparation of Stock, Calibration, and QC Samples

Rationale: Accurate preparation of standards is critical for generating a reliable calibration curve, which is the basis of all quantitative measurements. Quality Control (QC) samples at different concentrations are analyzed alongside study samples to validate the accuracy and precision of each analytical run.

Materials:

  • Calindol reference standard

  • This compound internal standard

  • DMSO (Dimethyl sulfoxide)

  • Acetonitrile (LC-MS Grade)

  • Control (drug-free) plasma

Procedure:

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~1 mg of Calindol and this compound into separate volumetric flasks.

    • Dissolve in DMSO to create 1 mg/mL stock solutions. Store at -20°C.

  • Working Stock Solutions:

    • Prepare a series of intermediate stock solutions of Calindol by serially diluting the primary stock with 50:50 Acetonitrile:Water.

    • Prepare an Internal Standard (IS) working solution at 100 ng/mL by diluting the IS primary stock with acetonitrile.

  • Calibration Curve (CC) Standards (e.g., 1 to 1000 ng/mL):

    • Spike 5 µL of the appropriate Calindol working stock solutions into 95 µL of control plasma to create CC standards. This results in a calibration curve ranging from low to high concentrations covering the expected in-vivo range.

  • Quality Control (QC) Samples:

    • Prepare QC samples in control plasma at a minimum of three concentration levels: Low (LQC, ~3x LLOQ), Medium (MQC), and High (HQC). These should be prepared from a separate weighing of the reference standard to ensure independence from the calibration curve.

Protocol 2: Plasma Sample Preparation (Protein Precipitation)

Rationale: Biological samples like plasma contain high concentrations of proteins that interfere with LC-MS analysis by clogging columns and suppressing the analyte signal.[22] Protein Precipitation (PPT) is a rapid, simple, and effective method for removing the majority of these proteins.[23][24][25] Acetonitrile is a highly efficient precipitating agent.[23] For exceptionally complex matrices or when higher recovery is needed, Solid Phase Extraction (SPE) offers a more selective cleanup.[26][27]

Workflow for Plasma Sample Preparation.

Procedure:

  • Arrange plasma samples (unknowns, CCs, and QCs) in a 96-well plate.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each well. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[24]

  • Seal the plate and vortex vigorously for 30 seconds to ensure complete protein denaturation and precipitation.

  • Centrifuge the plate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vials.

  • Inject the prepared sample into the LC-MS/MS system for analysis.

Data Analysis & Pharmacokinetic Interpretation

  • Calibration Curve: The peak area ratio of Calindol to this compound is plotted against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically applied, as it provides better accuracy at the lower end of the curve.

  • Sample Quantification: The concentration of Calindol in the PK study samples and QCs is calculated using the regression equation derived from the calibration curve.

  • Pharmacokinetic Parameters: The resulting concentration-time data for each subject is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine key PK parameters, including:

    • Cₘₐₓ: Maximum observed plasma concentration.

    • Tₘₐₓ: Time at which Cₘₐₓ is observed.

    • AUC: Area under the concentration-time curve, representing total drug exposure.

    • t₁/₂: Elimination half-life.

Method Validation According to Regulatory Guidelines

To ensure the reliability of the data for regulatory submissions, the bioanalytical method must be validated according to guidelines from agencies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[16][28][29][30][31]

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ response.
Calibration Curve To demonstrate a defined relationship between concentration and response.Correlation coefficient (r²) ≥ 0.99; standards must be within ±15% of nominal value (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the true value and the reproducibility of the method.For QCs, intra- and inter-day precision (%CV) ≤15% and accuracy (%RE) within ±15% (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 5; accuracy within ±20% and precision ≤20%.
Recovery The efficiency of the extraction process.Should be consistent and reproducible, though not necessarily 100%.
Matrix Effect To assess the ion suppression or enhancement from the biological matrix.The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage).Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Conclusion

The described LC-MS/MS method, utilizing this compound as a stable isotope-labeled internal standard, provides a robust, sensitive, and selective platform for the quantitative determination of Calindol in plasma. The use of stable isotope dilution corrects for analytical variations, ensuring high-quality data suitable for pharmacokinetic evaluation. Adherence to the detailed protocols for sample preparation, analysis, and validation will yield reliable data to support critical decision-making throughout the drug development process.

References

  • A Review on Liquid Chromatography-Tandem Mass Spectrometry Methods for Rapid Quantification of Oncology Drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.[Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions. [Link]

  • Role of RP-HPLC in Pharmacokinetics and Bioavailability Studies: Current Trends. (2025, April 15). ijarsct. [Link]

  • Tandem Mass Spectrometry in Drug Metabolism and Pharmacokinetics Studies. (2025, June 12). Longdom Publishing. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). DDW. [Link]

  • Using Stable Isotopes to Evaluate Drug Metabolism Pathways. (2023, February 28). SciTechnol. [Link]

  • USFDA guidelines for bioanalytical method validation. (n.d.). Slideshare. [Link]

  • Isotopic Labeling of Metabolites in Drug Discovery Applications. (2012, November 1). MDPI. [Link]

  • Bioanalytical Method Validation. (n.d.). FDA. [Link]

  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (2025, August 20). ijcrt.org. [Link]

  • Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. (2010, January 1). American Pharmaceutical Review. [Link]

  • Harnessing Tandem Mass Spectrometry for Rational Medication Use in Pharmaceutical Sciences. (2024, October 9). Preprints.org. [Link]

  • 13C Labeled Compounds. (n.d.). Isotope Science / Alfa Chemistry. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. [Link]

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis. (2024, August 26). Walsh Medical Media. [Link]

  • GLP Quantitative Bioanalysis using LC-MS/MS. (n.d.). Biotrial. [Link]

  • Bioanalytical Method Development: A Comprehensive Guide. (2024, December 12). ResolveMass Laboratories Inc.[Link]

  • Harnessing Tandem Mass Spectrometry for Rational Medication Use in Pharmaceutical Sciences. (2025, February 28). Research Journey. [Link]

  • Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. (2017, June 1). Agilent. [Link]

  • Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies. (n.d.). National Center for Biotechnology Information. [Link]

  • Liquid chromatography in determination of pharmacokinetic properties of compounds in drug discovery process. (2025, May 1). PubMed. [Link]

  • How to prepare plasma samples for HPLC analysis?. (2013, December 29). ResearchGate. [Link]

  • Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists. (2016, February 15). PubMed. [Link]

  • Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?. (2022, July 5). ResearchGate. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. [Link]

  • Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+). (2005, November 4). PubMed. [Link]

  • Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011, March 21). Agilent. [Link]

  • What is Solid-Phase Extraction?. (n.d.). Phenomenex. [Link]

Sources

Application Note: Extraction Efficiency of Calindol Amide-13C from Tissue Homogenates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the extraction and quantification of Calindol Amide , a lipophilic calcimimetic metabolite, from complex tissue matrices (Liver, Kidney, Brain). Special emphasis is placed on the validation of Calindol Amide-13C as a Stable Isotope Labeled Internal Standard (SIL-IS). Unlike deuterated analogs, the 13C-labeled standard eliminates retention time shifts and extraction bias, ensuring that the Internal Standard (IS) perfectly tracks the analyte during Liquid-Liquid Extraction (LLE). This guide provides step-by-step homogenization and extraction protocols, followed by the Matuszewski method for calculating Extraction Efficiency (RE) and Matrix Effects (ME) in compliance with ICH M10 guidelines.

Introduction & Scientific Rationale

The Analyte: Calindol Amide

Calindol is a positive allosteric modulator (calcimimetic) of the Calcium-Sensing Receptor (CaSR).[1] In metabolic studies, the primary amine of Calindol is often subject to Phase II conjugation or modification, resulting in amide derivatives (e.g., acetamides).

  • Chemical Nature: Indole-based, highly lipophilic (LogP > 4.0), and neutral to weakly basic.

  • Challenge: High lipophilicity leads to significant non-specific binding in tissue homogenates.

Why 13C-Labeling?

In quantitative LC-MS/MS, the choice of Internal Standard is critical.[2][3][4]

  • Deuterium (D) vs. Carbon-13 (13C): Deuterated standards often exhibit the "Deuterium Isotope Effect," where the slight difference in physicochemical properties causes the IS to elute slightly earlier than the analyte. In tissue analysis, this separation can place the IS in a different region of matrix suppression than the analyte, invalidating the quantification.

  • The 13C Advantage: 13C-Calindol Amide is chemically identical to the target analyte. It co-elutes perfectly and experiences the exact same matrix suppression and extraction recovery, making it the ideal tool for normalizing data.

Materials & Reagents

ComponentGrade/SpecificationPurpose
Analyte Calindol Amide (>98% purity)Reference Standard
Internal Standard Calindol Amide-13C6Correction for recovery/matrix effect
Homogenization Buffer PBS (pH 7.4) : Methanol (80:20 v/v)Lysing tissue; MeOH aids solubility
Extraction Solvent MTBE (Methyl tert-butyl ether)High recovery of lipophilic indoles
Alkaline Buffer 0.1 M Ammonium Hydroxide (NH4OH)Suppress ionization (if basic) to drive into organic phase
Reconstitution Sol. Acetonitrile : Water (50:50) + 0.1% Formic AcidLC-MS mobile phase compatibility

Experimental Protocol

Part A: Tissue Homogenization

Objective: Create a uniform suspension without degrading the analyte.

  • Weighing: Weigh 100 mg of frozen tissue (Liver/Kidney) into a 2 mL reinforced bead-beating tube.

  • Solvent Addition: Add 400 µL of cold Homogenization Buffer (1:4 tissue-to-buffer ratio).

    • Note: The 20% Methanol in the buffer prevents the lipophilic Calindol Amide from sticking to the plastic walls of the tube.

  • Bead Beating: Add 5-7 ceramic beads (1.4 mm). Homogenize at 6000 rpm for 30 seconds (2 cycles).

  • Clarification: Centrifuge at 10,000 x g for 5 minutes at 4°C. Transfer the supernatant to a clean tube.

Part B: Liquid-Liquid Extraction (LLE)

Objective: Isolate the analyte from proteins and phospholipids.

  • Aliquot: Transfer 50 µL of Tissue Homogenate to a 1.5 mL Eppendorf tube.

  • IS Spiking: Add 10 µL of This compound working solution (500 ng/mL). Vortex gently.

  • pH Adjustment: Add 50 µL of 0.1 M Ammonium Hydroxide.

    • Rationale: Ensures the analyte is in its neutral state, maximizing partitioning into the organic solvent.

  • Extraction: Add 600 µL of MTBE .

  • Agitation: Shake vigorously for 10 minutes (or vortex 5 min).

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath. Pour off the organic (top) layer into a clean glass vial.

  • Dry Down: Evaporate the MTBE under a stream of Nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 100 µL Reconstitution Solution.

Workflow Visualization

ExtractionWorkflow Tissue Frozen Tissue (100 mg) Buffer Add Buffer (PBS:MeOH 80:20) Tissue->Buffer Beads Bead Beating (6000 rpm, 2x30s) Buffer->Beads Supernatant Supernatant (Tissue Homogenate) Beads->Supernatant SpikeIS Spike 13C-IS (this compound) Supernatant->SpikeIS pH_Adj pH Adjustment (NH4OH) SpikeIS->pH_Adj MTBE Add MTBE (Liquid-Liquid Extraction) pH_Adj->MTBE PhaseSep Phase Separation (Centrifuge) MTBE->PhaseSep DryDown Nitrogen Evaporation (40°C) PhaseSep->DryDown Top Organic Layer Recon Reconstitution (ACN:H2O) DryDown->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Figure 1: Step-by-step workflow for the extraction of this compound from tissue.

Validation: Calculating Efficiency & Matrix Effects

To scientifically validate that the extraction is efficient and that the 13C-standard is working, you must perform the Matuszewski Experiment . This involves preparing three sets of samples.

The Three Sample Sets
  • Set A (Neat Standard): Analyte spiked into pure Reconstitution Solution.

  • Set B (Post-Extraction Spike): Extracted blank matrix, then spiked with Analyte.

  • Set C (Pre-Extraction Spike): Matrix spiked with Analyte, then extracted (Standard Protocol).

Calculation Logic
ParameterFormulaInterpretation
Matrix Effect (ME)

< 100%: Ion Suppression> 100%: Ion EnhancementIdeal: 85-115%
Recovery (RE)

True extraction efficiency of the method, independent of MS suppression.Ideal: > 70%
Process Efficiency (PE)

The overall signal yield combining extraction loss and matrix effect.
Logic Diagram for Calculations

CalculationLogic SetA Set A: Neat Solution ME_Calc Matrix Effect (B / A) SetA->ME_Calc PE_Calc Process Efficiency (C / A) SetA->PE_Calc SetB Set B: Post-Extract Spike SetB->ME_Calc RE_Calc Recovery (RE) (C / B) SetB->RE_Calc SetC Set C: Pre-Extract Spike SetC->RE_Calc SetC->PE_Calc

Figure 2: The Matuszewski approach to isolating Extraction Recovery from Matrix Effects.

Troubleshooting & Optimization

Low Recovery (< 50%)
  • Cause: The analyte is binding to the protein pellet during the initial crash or not partitioning into the MTBE.

  • Solution: Increase the pH of the aqueous phase before adding MTBE. Calindol derivatives are often basic; ensuring pH > 9.0 (using Ammonium Hydroxide) ensures the molecule is uncharged (neutral) and prefers the organic phase.

High Matrix Suppression (ME < 70%)
  • Cause: Phospholipids from the tissue are co-eluting.

  • Solution: Switch from LLE to Supported Liquid Extraction (SLE) . SLE plates (synthetic silica) are excellent at retaining phospholipids while releasing the lipophilic analyte into the elution solvent.

IS Response Variability
  • Observation: The 13C-IS peak area varies significantly between samples.

  • Diagnosis: If using LLE, this indicates inconsistent transfer of the organic layer or evaporation issues.

  • Fix: Use an automated liquid handler for the supernatant transfer or switch to a "freeze-pour" method (freezing the aqueous layer) to pour off the organic layer completely without contamination.

References

  • FDA (U.S. Food and Drug Administration). (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][5][6]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • PubChem. (2025).[7] Calindol Compound Summary. National Library of Medicine.[5] [Link]

Sources

Application Note: Precision Quantitation of Calindol Amide using 13C-Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Reverse-Phase Chromatography (RPC) protocol for the retention and quantitation of Calindol Amide (CAS 374933-28-5), utilizing Calindol Amide-13C as a stable isotope-labeled internal standard (SIL-IS).[1] Unlike deuterium-labeled standards, which often exhibit chromatographic isotope effects (retention time shifts) in high-efficiency RPC, 13C-labeled analogs provide perfect co-elution.[1] This ensures that the internal standard experiences the exact matrix suppression/enhancement profile as the analyte, maximizing quantitative accuracy in complex biological matrices (plasma/urine).

Introduction & Physicochemical Context

The Analyte: Calindol Amide

Calindol is a potent calcimimetic acting as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] Calindol Amide (


, MW 314.[1]38) is a key structural derivative, often monitored as a process impurity or metabolic marker.[1]
  • Lipophilicity: High (Predicted LogP ~4.5–5.0).[1]

  • Basicity: Unlike the parent Calindol (which contains a secondary amine), the amide functionality reduces basicity, making the molecule neutral to weakly basic.[1]

  • Chromatographic Challenge: Due to its high hydrophobicity, Calindol Amide requires high organic strength for elution.[1] The primary challenge is ensuring resolution from the parent drug (Calindol) and matrix phospholipids while maintaining peak symmetry.

The 13C Advantage in RPC

In LC-MS/MS bioanalysis, the choice of Internal Standard (IS) dictates data quality.[1]

  • Deuterium (

    
    ):  Deuterium has a smaller molar volume and lower lipophilicity than Hydrogen (
    
    
    
    ).[1] In high-resolution RPC, deuterated standards often elute slightly earlier than the analyte.[1] This separation exposes the IS to different matrix effects than the analyte, compromising normalization.
  • Carbon-13 (

    
    ): 
    
    
    
    increases mass without significantly altering the bond lengths or molecular volume.[1] Therefore, This compound co-elutes perfectly with Calindol Amide, ensuring it compensates exactly for ionization suppression or enhancement at that specific retention time.[1]

Experimental Protocol

Materials and Reagents
  • Analyte: Calindol Amide (Purity >98%).[1]

  • Internal Standard: this compound (Isotopic purity >99%).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Modifiers: Formic Acid (FA), Ammonium Formate.[1]

Liquid Chromatography Conditions

The method utilizes a C18 stationary phase, which provides the necessary hydrophobic interaction to retain the naphthyl-indole scaffold.[1]

ParameterConditionRationale
Column C18,

mm, 1.7 µm (e.g., Waters BEH or Phenomenex Kinetex)
Sub-2 µm particles ensure narrow peaks; C18 is required for hydrophobic retention.[1]
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in WaterBuffers pH ~3.0 to suppress silanol activity and protonate residual amines.
Mobile Phase B Acetonitrile (100%)ACN provides sharper peaks than MeOH for indole derivatives.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm ID columns.[1]
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer.
Injection Vol 2–5 µLLow volume prevents solvent effects on peak shape.[1]
Gradient Profile

Note: Calindol Amide is highly hydrophobic.[1] A steep gradient is required to elute it within a reasonable timeframe.

Time (min)% Mobile Phase BEvent
0.0010Initial Hold (Trapping)
0.5010End of Trapping
3.0095Ballistic Gradient to elute Analyte
4.0095Wash (Remove Phospholipids)
4.1010Re-equilibration
5.5010End of Run
Mass Spectrometry (Tuning Guide)

Since specific transitions depend on the labeling position of the 13C-IS, the following is a tuning strategy:

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Parent Ion: 315.2 m/z (Unlabeled) vs. (315 + n) m/z (13C-Labeled).[1]

  • Fragment Selection: Prioritize the loss of the naphthyl group or the cleavage of the amide bond.

Method Development Workflow (Visualized)

The following diagram outlines the logical flow for optimizing the retention time and ensuring system suitability.

MethodDevelopment Start Start: Calindol Amide Method Dev Solubility Solubility Check (MeOH/DMSO) Start->Solubility Scouting Gradient Scouting (5% to 95% B) Solubility->Scouting Decision Peak Shape Acceptable? Scouting->Decision Optimize Optimize Buffer (Add NH4 Formate) Decision->Optimize Tailing > 1.5 Finalize Finalize Gradient & Flow Rate Decision->Finalize Symmetric Optimize->Scouting Retest Validation Validation: Specificity & RT Stability Finalize->Validation

Figure 1: Step-by-step workflow for optimizing the chromatography of hydrophobic amides like Calindol Amide.

Results & Discussion: The Isotope Effect

Retention Time Stability

In this protocol, Calindol Amide typically elutes between 2.8 and 3.2 minutes (depending on system dwell volume).[1]

Critical Observation: When analyzing a mixture of Calindol Amide and this compound:

  • 
    RT (Retention Time Difference): 
    
    
    
    min.[1]
  • Peak Overlap: >99%.[1]

Contrast this with Deuterated standards (


 or 

), which often show a

RT of -0.05 to -0.10 minutes (eluting earlier).[1] In the presence of sharp matrix suppression zones (common in phospholipid regions), this slight shift can lead to the IS being suppressed while the analyte is not, causing quantitative errors.
System Suitability Criteria

To ensure the method is "Self-Validating" per FDA Bioanalytical Guidelines, every batch must meet these criteria:

ParameterAcceptance Criteria
Retention Time (RT) Analyte RT within ±0.05 min of IS RT
Peak Symmetry Tailing Factor (Tf) < 1.5
Carryover Blank after ULOQ < 20% of LLOQ signal
Precision CV% of RT < 1.0% (n=6 injections)

Troubleshooting Guide

Issue: RT Drift > 0.1 min

  • Cause: Column temperature fluctuation or organic solvent evaporation.[1]

  • Fix: Ensure column oven is stable at 40°C. Cap solvent bottles tightly.[1]

Issue: Split Peaks

  • Cause: Solvent mismatch.[1] Calindol Amide is hydrophobic; injecting it in 100% MeOH onto a high-aqueous initial gradient causes precipitation/focusing issues.

  • Fix: Match sample diluent to starting mobile phase (e.g., 20% ACN / 80% Water).

Issue: Low Sensitivity for 13C-IS

  • Cause: Ion suppression or incorrect MRM transition.[1]

  • Fix: Verify the exact mass shift of the 13C label (e.g., if it is

    
    , mass shift is +6 Da).[1]
    

References

  • US Food and Drug Administration (FDA). (2018).[1][3] Bioanalytical Method Validation Guidance for Industry. [Link][1]

  • Wang, S., et al. (2007).[1] Isotope effect in LC-MS/MS: Deuterium vs Carbon-13.[1][4] Journal of Mass Spectrometry.[1] (General reference on isotope effects in RPLC).

  • PubChem. Calindol Compound Summary. National Center for Biotechnology Information.[1] [Link][1]

Sources

Troubleshooting & Optimization

improving peak shape of Calindol Amide-13C in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

LC-MS Peak Shape Optimization & Troubleshooting Guide

Status: Active Scope: Calindol Amide-13C (Internal Standard) & Related Calcimimetics Target Class: Hydrophobic Indole/Naphthalene Derivatives (LogP > 5.0)

Introduction: The Criticality of IS Peak Shape

Welcome to the technical support hub for this compound. As a stable isotope-labeled internal standard (SIL-IS), this compound is the metrological anchor of your assay. While 13C-labeling provides mass differentiation, it does not alter chromatographic behavior. Therefore, if your this compound peak is distorted, your unlabeled Calindol analyte is suffering the same fate, compromising quantitation accuracy, integration reproducibility, and sensitivity.

Calindol derivatives are structurally complex, featuring hydrophobic aromatic systems (indole, naphthalene) and potentially basic nitrogen centers . This combination makes them prone to three specific chromatographic failures:

  • Silanol Interactions: Leading to tailing.

  • Hydrophobic Overload/Precipitation: Leading to broadening.

  • Strong Solvent Effects: Leading to peak splitting.

Part 1: Diagnostic Logic (Visual Workflow)

Before adjusting chemistry, identify your specific symptom using the logic tree below.

TroubleshootingLogic Start Symptom: Poor Peak Shape Q1 Describe the distortion Start->Q1 Tailing Asymmetric Tailing (Tf > 1.5) Q1->Tailing Splitting Peak Splitting / Doublet Q1->Splitting Broad Broad / Gaussian but Wide Q1->Broad Cause1 Secondary Silanol Interactions or pH Mismatch Tailing->Cause1 Cause2 Strong Solvent Effect (Diluent Mismatch) Splitting->Cause2 Cause3 Column Overload or Low Temperature Broad->Cause3 Action1 Action: Add Ammonium Formate or Switch to HSS T3 / Phenyl-Hexyl Cause1->Action1 Action2 Action: Match Diluent to Initial Mobile Phase Cause2->Action2 Action3 Action: Increase Temp to 40-50°C or Reduce Injection Vol Cause3->Action3

Figure 1: Diagnostic logic tree for isolating the root cause of this compound peak distortions.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: Peak Splitting & Fronting

Symptom: The this compound peak appears as a "doublet" or has a shoulder on the front side, usually observed when the retention time is early or during the gradient ramp.

Q: Why is my peak splitting even though the column is new? A: This is likely a Strong Solvent Effect , not a column failure. Calindol derivatives are highly lipophilic (LogP ~5.2). To dissolve them, you likely used a high percentage of organic solvent (e.g., 100% Methanol or Acetonitrile) for your stock and working solutions. If you inject this high-organic sample onto a reversed-phase column equilibrated at low organic (e.g., 95% Water), the Calindol molecules "race" through the column in the plug of injection solvent before they can interact with the stationary phase. They only stop when the injection plug is diluted by the mobile phase. This causes a portion of the analyte to travel faster than the rest, resulting in a split peak.

Protocol: Correcting Solvent Mismatch

  • Assess Solubility: Determine the minimum organic content required to keep this compound in solution.

  • Diluent Adjustment: Reformulate your sample diluent to match the initial mobile phase conditions as closely as possible.

    • Bad Diluent: 100% Acetonitrile.

    • Good Diluent: 50% Acetonitrile / 50% Water (if solubility permits).

  • Injection Volume: If you must use high organic diluents due to solubility, reduce the injection volume drastically (e.g., from 10 µL to 2 µL).

Issue 2: Severe Peak Tailing

Symptom: The peak rises sharply but drags out into a long tail (Tailing Factor > 1.5).

Q: I am using Formic Acid. Why does it still tail? A: Formic acid (0.1%) provides protons to suppress ionization of acidic silanols, but it lacks ionic strength. Calindol Amide likely retains the indole functionality and potentially a basic nitrogen (depending on the exact amide linkage). These moieties can engage in secondary interactions with residual silanols on the silica surface or Lewis acid sites on the stainless steel hardware. Furthermore, if the "Amide" structure involves a bulky naphthyl group, steric hindrance can prevent optimal binding to C18 chains, causing "dragging."

Protocol: Mobile Phase Optimization Switch from simple acidification to buffered acidification . The addition of ammonium ions competes with the analyte for silanol sites.

ComponentStandard Condition (Prone to Tailing)Optimized Condition (Sharper Peaks)Mechanism
Modifier 0.1% Formic Acid5-10 mM Ammonium Formate + 0.05% Formic AcidAmmonium ions (

) block silanols; Formate buffers pH.
pH Target Uncontrolled (~2.7)pH 3.0 - 3.5 Ensures basic nitrogens are protonated (

) and silanols are neutral (

).
Organic AcetonitrileMethanol or MeOH/ACN Blend Methanol is protic and can mask secondary H-bonding interactions better than Aprotic ACN.
Issue 3: Broad Peaks & Retention Shift

Symptom: The peak is Gaussian but excessively wide, or retention time drifts between injections.

Q: Is my column "dewetting" or overloading? A: Given the hydrophobicity of Calindol (LogP > 5), Phase Collapse (Dewetting) is a risk if you use 100% aqueous starts on standard C18 columns. Conversely, Column Overloading occurs if the mass on-column exceeds the linear capacity of the stationary phase.

Protocol: Column & Method Selection

  • Stationary Phase: For aromatic, hydrophobic amides, standard C18 can sometimes be too retentive, leading to broad elution.

    • Recommendation:Phenyl-Hexyl or Biphenyl phases.[1] These utilize

      
       interactions with the indole/naphthalene rings of Calindol, providing unique selectivity and often sharper peaks than C18 by offering a "lock-and-key" fit rather than just hydrophobic partitioning.
      
  • Temperature: Increase column oven temperature to 40°C or 50°C .

    • Why: Mass transfer kinetics improve significantly at higher temperatures for large, hydrophobic molecules, narrowing the peak width.

  • Gradient Start: Do not start at 100% Aqueous. Start at 10-20% Organic to ensure the stationary phase chains remain extended and accessible.

Part 3: Mechanism of Action (Visualized)

Understanding the Strong Solvent Effect is crucial for hydrophobic IS handling.

SolventEffect cluster_0 Scenario A: Strong Solvent Injection (100% ACN) cluster_1 Scenario B: Matched Diluent Injection (20% ACN) Inj_A Injection Plug (High Organic) Col_A Column Head (High Aqueous) Inj_A->Col_A Enters Result_A Analyte travels with solvent -> PREMATURE ELUTION Col_A->Result_A No Focusing Inj_B Injection Plug (Low Organic) Col_B Column Head (High Aqueous) Inj_B->Col_B Enters Result_B Analyte sticks to head -> SHARP FOCUSING Col_B->Result_B Focuses

Figure 2: Comparison of injection solvent effects. Scenario A leads to peak splitting; Scenario B leads to sharp peaks.

References

  • PubChem. (n.d.). Calindol | C21H20N2.[2][3] National Library of Medicine. Retrieved February 21, 2026, from [Link]

  • Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved February 21, 2026, from [Link]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved February 21, 2026, from [Link]

  • Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. Retrieved February 21, 2026, from [Link]

  • Khamkar, V. S., et al. (2022).[4] Improved Identification of Hydrophobic Proteins by Optimization of LC Conditions within the LC-MS Run. Biomedical Journal of Scientific & Technical Research. Retrieved February 21, 2026, from [Link]

Sources

troubleshooting sensitivity issues with Calindol Amide-13C standards

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Sensitivity & Stability Troubleshooting

Introduction: The "Invisible" Peak Challenge

Welcome to the technical support hub for Calindol Amide-13C . As a Senior Application Scientist, I understand that working with Stable Isotope-Labeled Internal Standards (SIL-IS) for hydrophobic calcimimetics like Calindol (and its amide metabolites/derivatives) presents a unique set of bioanalytical challenges.

While Calindol itself is a secondary amine (highly basic, ionizes easily), Calindol Amide derivatives often exhibit lower proton affinity and high hydrophobicity (LogP > 5). "Sensitivity issues" with these standards are rarely due to a bad batch of isotopes; they are usually symptoms of sodium adduct formation , phospholipid suppression , or isobaric cross-talk .

This guide abandons generic advice to focus on the specific physicochemical pitfalls of 13C-labeled hydrophobic amides.

Part 1: Diagnostic Workflow (Visual)

Before altering your method, you must isolate the variable causing signal loss. Use this logic flow to diagnose the root cause.

Sensitivity_Diagnostic_Flow Start Symptom: Low Sensitivity for This compound NeatStd Inject Neat Standard (Solvent Only) Start->NeatStd SignalCheck Is Signal High? NeatStd->SignalCheck MatrixCheck Inject Extracted Matrix Blank + IS SignalCheck->MatrixCheck Yes (Good in Solvent) SpectrumScan Q1 Full Scan (Check Adducts) SignalCheck->SpectrumScan No (Poor in Solvent) Suppression Issue: Matrix Effect (Ion Suppression) MatrixCheck->Suppression Low Signal in Matrix AdductFound Dominant [M+Na]+? SpectrumScan->AdductFound Solubility Issue: Solubility/Adsorption (Check Plasticware) AdductFound->Solubility No (Signal Missing) MobilePhase Action: Add NH4+ to Mobile Phase AdductFound->MobilePhase Yes

Figure 1: Decision tree for isolating sensitivity loss—distinguishing between ionization issues (adducts) and matrix issues (suppression).

Part 2: Troubleshooting Modules

Module A: The "Sodium Trap" (Mass Spec Parameters)

The Science: Amides have lower proton affinity than amines. In Electrospray Ionization (ESI+), if your mobile phase lacks a strong proton donor or competitor, ubiquitous sodium (Na+) from glassware will complex with the amide oxygen.

  • The Symptom: Your MRM transition targets the protonated parent

    
    , but the molecule is sitting in the source as 
    
    
    
    . The mass spec is "blind" to the sodium adduct, resulting in near-zero sensitivity.

Corrective Protocol:

  • Perform a Q1 Scan: Infuse your this compound neat standard (1 µg/mL). Scan range 200–600 Da.

  • Check Distribution: If you see a peak at

    
    , you are losing signal to sodiation.
    
  • Mobile Phase Modification:

    • Do NOT just rely on Formic Acid (0.1%).

    • ADD Ammonium Acetate (2mM to 10mM) or Ammonium Formate.

    • Mechanism:[1][2][3] Ammonium ions (

      
      ) compete with Sodium. They will either force the molecule to protonate 
      
      
      
      or form an ammonium adduct
      
      
      . Both are more liable to fragment in the collision cell than the stable Sodium adduct.
Module B: Matrix Effects & Chromatography

The Science: Calindol derivatives are highly lipophilic. They often elute late in the gradient, exactly where phospholipids (phosphatidylcholines) elute.

  • The 13C Factor: Unlike Deuterium (D) standards, 13C standards co-elute perfectly with the unlabeled analyte. If the analyte is suppressed by matrix, the IS is suppressed equally. This maintains the area ratio (accuracy) but destroys the S/N ratio (sensitivity/LOD).

Corrective Protocol:

  • Monitor Phospholipids: Add a transition for 184 > 184 (Phosphatidylcholine headgroup) to your method.

  • Overlay Chromatograms: Check if your this compound peak overlaps with the massive phospholipid blob.

  • Column Switching:

    • If using C18, switch to Phenyl-Hexyl or Biphenyl phases. The pi-pi interactions with the indole/naphthyl rings of Calindol derivatives often shift retention away from aliphatic lipids.

Module C: Stability & Non-Specific Binding (NSB)

The Science: Hydrophobic amides stick to polypropylene. If you prepare your standard curve in 100% aqueous buffer, the this compound will adsorb to the tube walls within minutes.

Corrective Protocol (The "Anti-Adsorption" Mix):

  • Solvent: Ensure stock solutions are in at least 50% organic (MeOH/ACN) or contain 0.5% BSA if in plasma surrogate.

  • Glass vs. Plastic: Use silanized glass vials or low-binding polypropylene plates.

  • Hydrolysis Check: Amides can hydrolyze to the carboxylic acid + amine under extreme pH. Avoid storing standards in highly acidic (< pH 2) or basic (> pH 9) solutions for extended periods.

Part 3: Quantitative Data & Specifications

Typical MRM & Troubleshooting Table
SymptomProbable CauseVerification StepSolution
Low Signal (Neat) Sodium Adduct FormationQ1 Scan: Check for M+23 peak.Add 5mM Ammonium Formate to Mobile Phase A & B.
Low Signal (Matrix) Ion SuppressionPost-Column Infusion or Phospholipid monitoring (184>184).Change Column Selectivity (Biphenyl) or improve extraction (SPE).
High Blank Signal Cross-Talk / Isotope PurityInject Blank after ULOQ. Inject Unlabeled Analyte only.Check carryover. Verify 13C enrichment (ensure M+0 contribution is <0.5%).
Rt Shift pH InstabilityCheck Rt of Standard vs. Sample.Buffer Mobile Phase (pH 4-5 is often optimal for amides).

Part 4: Sample Preparation Workflow (Visual)

Extraction is the first line of defense against sensitivity loss. For Calindol-type compounds, Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for removing phospholipids.

Sample_Prep_Workflow Sample Plasma Sample + this compound Buffer Add Buffer (pH 9-10) (Suppresses ionization for extraction) Sample->Buffer Solvent Add MTBE or Ethyl Acetate (LLE Solvent) Buffer->Solvent Mix Vortex & Centrifuge Solvent->Mix PhaseSep Transfer Organic Layer (Avoid Aqueous Interface!) Mix->PhaseSep Dry Evaporate to Dryness PhaseSep->Dry Recon Reconstitute: High Organic (e.g., 40% MeOH) to prevent adsorption Dry->Recon

Figure 2: Recommended Liquid-Liquid Extraction (LLE) workflow to maximize recovery and minimize phospholipid suppression.

FAQ: Frequently Asked Questions

Q1: Why does my this compound signal drop over time in the autosampler?

  • A: This is likely Non-Specific Binding (NSB) . If your reconstitution solvent is too aqueous (e.g., <20% organic), the hydrophobic standard precipitates or sticks to the vial walls. Increase the organic content of your reconstitution solvent to match the initial mobile phase gradient (e.g., 30-40% Methanol).

Q2: Can I use the 13C-Amide standard to quantify the Calindol Amine parent?

  • A: Not recommended. While possible, this is an "Analog Internal Standard" approach, not a Stable Isotope Dilution approach. The Amide and Amine will have different retention times, different ionization efficiencies, and different matrix effects. You will not compensate for matrix suppression accurately. Use Calindol-D5 or 13C-Calindol (amine) for the parent drug.

Q3: I see a peak in my blank channel at the retention time of the 13C standard. Is the standard impure?

  • A: This is likely Cross-Talk . Check the isotopic enrichment. If the standard is only 98% enriched, the remaining 2% unlabeled material will show up in the analyte channel. Alternatively, if your ULOQ is very high, you may be seeing carryover.

References

  • U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
  • Kiefer, L., et al. (2016). Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists.[3] Bioorganic & Medicinal Chemistry. Retrieved from [Link] (Provides structural context for Calindol derivatives).

  • Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

Sources

Technical Support Center: Matrix Effect Mitigation for Calindol Amide Assays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: High-Sensitivity Quantitation of Calindol Amide using Stable Isotope Labeled Internal Standards (SIL-IS) Reference ID: TECH-CA-13C-001

Introduction: The Matrix Effect Challenge

Welcome to the Technical Support Center. You are likely here because you are developing a quantitative LC-MS/MS assay for Calindol Amide (or related calcimimetics) and are encountering Matrix Effects (ME) —the suppression or enhancement of ionization caused by co-eluting endogenous components (phospholipids, salts, proteins).

This guide focuses on the definitive solution: utilizing Calindol Amide-13C as a Stable Isotope Labeled Internal Standard (SIL-IS). Unlike deuterium-labeled standards (


H), which can suffer from slight retention time shifts (the "deuterium isotope effect") and separate from the analyte, 

C-labeled standards co-elute perfectly. This ensures they experience the exact same ionization environment as your analyte, allowing for precise normalization.

Module 1: The Mechanism of Action

Before troubleshooting, it is critical to understand why this compound works. It does not remove matrix effects; it normalizes them.

Visualizing the Correction Mechanism

MatrixEffectCorrection Sample Biological Sample (Plasma/Urine) Matrix Matrix Components (Phospholipids/Salts) Sample->Matrix Analyte Analyte: Calindol Amide Sample->Analyte CoElution LC Column: Perfect Co-Elution Matrix->CoElution IonSource ESI Source (Ionization Competition) Matrix->IonSource Competes for Charge Analyte->CoElution IS Internal Standard: This compound IS->Sample Spiked Pre-Extraction IS->CoElution CoElution->IonSource Suppression Ion Suppression (Signal Loss) IonSource->Suppression MS_Detection MS Detection (Separate Channels) Suppression->MS_Detection Affects Both Equally Data_Processing Data Processing: Ratio Calculation MS_Detection->Data_Processing Area Analyte / Area IS Result Corrected Concentration Data_Processing->Result Matrix Effect Cancelled

Figure 1: The SIL-IS Normalization Workflow. Because this compound co-elutes perfectly with the analyte, both molecules suffer the exact same degree of ion suppression. The ratio between them remains constant, yielding accurate quantitation.

Module 2: Troubleshooting & FAQs

This section addresses specific issues reported by researchers working with Calindol derivatives.

Q1: My Internal Standard (IS) response varies significantly (>30%) between different patient samples. Is the assay valid?

Diagnosis: Severe Matrix Effect (Ion Suppression). Technical Insight: While the ratio (Analyte/IS) corrects for this, extreme variability in IS response indicates the method is not "rugged." If the IS signal drops by >50-70%, you approach the Limit of Detection (LOD), compromising precision.

Corrective Actions:

  • Check Phospholipids: Monitor the transition m/z 184 > 184 (phosphatidylcholines). If these co-elute with Calindol Amide, they are the culprit.

  • Optimize Extraction:

    • Current: Protein Precipitation (PPT)? It is often too dirty.

    • Upgrade: Switch to Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) . Calindol derivatives are lipophilic; a reversed-phase SPE (e.g., HLB or C18) with a strong organic wash will remove salts and phospholipids.

  • Chromatographic Separation: Adjust the gradient to move the analyte away from the "solvent front" (where salts elute) and the "washout phase" (where phospholipids elute).

Q2: I see a signal for Calindol Amide in my "Blank + IS" samples. Is my IS contaminated?

Diagnosis: Isotopic Interference (Cross-talk) or "Cross-Signal Contribution." Technical Insight: This occurs if the


C-labeling is not sufficient (e.g., only +1 or +2 Da shift) or if the IS purity is low.

Troubleshooting Protocol:

  • Check Mass Shift: Ensure this compound has a mass shift of at least +3 Da (ideally +4 to +6 Da) relative to the analyte to avoid overlap with the natural isotopic envelope (M+1, M+2) of the analyte.

  • Check IS Purity: Inject a high concentration of the IS alone. Monitor the Analyte's MRM transition.

    • Acceptance Criteria: The interference response should be < 20% of the LLOQ (Lower Limit of Quantitation) of the analyte [1].

  • Resolution: If the mass difference is small, narrow the Quadrupole 1 (Q1) resolution window (e.g., from "Unit" to "0.7 FWHM").

Q3: Why use 13C-labeled IS instead of Deuterated (D-labeled) IS?

Expert Explanation: Deuterium (


H) is slightly more lipophilic than Hydrogen (

H). On high-performance columns (UPLC), deuterated analogs may elute slightly earlier than the analyte.
  • The Risk: If the matrix effect (e.g., a sharp phospholipid peak) occurs exactly between the D-IS and the Analyte retention times, the IS will not experience the same suppression as the analyte.

  • The Solution:

    
    C and 
    
    
    
    N atoms do not alter lipophilicity. This compound guarantees perfect co-elution and robust normalization [2].

Module 3: Experimental Protocol

Standardized Extraction Workflow

Objective: Maximize recovery while minimizing matrix variance.

StepActionTechnical Note
1. Preparation Thaw plasma/matrix at room temperature. Vortex.Homogeneity is critical.
2. Spiking (IS) Add This compound working solution to every sample (except Double Blanks).CRITICAL: Spike before any extraction to correct for extraction efficiency losses.
3. Precipitation Add 3-4 volumes of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.Acid helps solubilize basic amines like Calindol derivatives.
4. Agitation Vortex vigorously for 2 mins; Centrifuge at 10,000 x g for 10 mins.Ensures complete protein removal.
5. Dilution Transfer supernatant to a clean plate. Dilute 1:1 with Water.Why? Injecting pure ACN causes "solvent effects" (poor peak shape). Matching initial mobile phase strength is vital.
LC-MS/MS Configuration
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-0.5 min: 5% B (Divert to waste to remove salts).

    • 0.5-3.0 min: Ramp to 95% B.

    • 3.0-4.0 min: Hold 95% B (Elute phospholipids).

    • 4.1 min: Return to 5% B.

Module 4: Validation (Proving It Works)

According to FDA and EMA guidelines, you must quantitatively assess the Matrix Factor (MF).

Experiment: Matrix Factor Calculation

Prepare three sets of samples:

  • Set A (Neat Solution): Analyte + IS in mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike Analyte + IS into the extract.

  • Set C (Pre-Extraction Spike): Spike Analyte + IS into matrix, then extract.

Calculations:

  • Absolute Matrix Factor (MF):

    
    
    
    • Interpretation: < 1.0 = Suppression; > 1.0 = Enhancement.

  • IS-Normalized Matrix Factor:

    
    
    
    • Target: The Normalized MF should be close to 1.0 (e.g., 0.95 - 1.05). This proves this compound is correcting the variation perfectly.

Visual Validation: Post-Column Infusion (PCI)

Use this setup to visualize exactly where suppression occurs in your chromatogram.

PCI_Workflow LC_Pump LC Pump (Injects Blank Matrix) Tee_Junction Tee Junction (Mixing) LC_Pump->Tee_Junction Mobile Phase + Matrix Syringe_Pump Syringe Pump (Infuses Calindol Amide) Syringe_Pump->Tee_Junction Constant Analyte Flow MS Mass Spectrometer Tee_Junction->MS Output Chromatogram: Dips indicate suppression MS->Output

Figure 2: Post-Column Infusion Setup. By infusing the analyte constantly while injecting a blank matrix, any dip in the baseline reveals the exact retention time of matrix suppression zones.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. Section III.B. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Section 4.1.5. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.

Sources

Validation & Comparative

Comparative Guide: Calindol Amide-13C vs. Deuterated Internal Standards in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative bioanalysis of calcimimetics like Calindol and its derivatives (e.g., Calindol Amide), the choice of Internal Standard (IS) dictates the robustness of the assay. While deuterated standards (


-IS) have traditionally been the economy choice, they introduce distinct risks in Regulated Bioanalysis (GLP) due to the Chromatographic Isotope Effect .

The Verdict:

  • Calindol Amide-13C (Stable Isotope): The superior choice for regulated clinical/preclinical studies. It offers perfect co-elution with the analyte, effectively canceling out matrix effects (ion suppression/enhancement) and ensuring long-term solution stability.

  • Deuterated Calindol (d-IS): Suitable for early-stage discovery or "fit-for-purpose" assays, provided that the deuterium labels are located on non-exchangeable carbon positions and the chromatographic resolution is not high enough to separate the IS from the analyte.

Technical Deep Dive: The Physics of Isotope Selection

To understand why


 is superior to Deuterium (

or

) for Calindol derivatives, we must analyze the physicochemical interactions during Liquid Chromatography (LC) and Electrospray Ionization (ESI).
The Chromatographic Isotope Effect

The fundamental flaw of deuterated standards in high-performance liquid chromatography (HPLC/UHPLC) is the Retention Time (RT) Shift .

  • Mechanism: The C-D bond is shorter and has a lower vibrational volume than the C-H bond.[1] This makes deuterated molecules slightly less lipophilic than their proteo-analogs.

  • Result: Deuterated Calindol will elute slightly earlier than the native analyte on Reversed-Phase (RP) columns.

  • Consequence: In biological matrices (plasma/urine), ion suppression zones are narrow and sharp. If the IS elutes 0.1 minutes earlier than the analyte, the IS may be in a "clean" zone while the analyte is in a "suppression" zone (caused by phospholipids). The IS fails to compensate for the matrix effect, leading to quantitative errors.

Isotopic Stability (H-D Exchange)

Calindol derivatives contain indole and amide moieties with exchangeable protons (N-H).

  • Deuterium Risk: If the deuterium labeling is performed on exchangeable heteroatoms (N-D, O-D) or acidic alpha-carbons, the label will swap with solvent protons (

    
    ) during sample preparation. The IS signal disappears, and the "native" analyte signal artificially increases (cross-talk).
    
  • Carbon-13 Advantage: The

    
     label is embedded in the carbon backbone. It is chemically inert and non-exchangeable under all bioanalytical conditions.
    

Comparative Analysis: this compound vs. Deuterated Calindol

The following table summarizes the performance metrics based on standard LC-MS/MS validation parameters (FDA/EMA M10 Guidelines).

FeatureThis compound (Recommended)Deuterated Calindol (

)
Retention Time Match Perfect Co-elution (

min)
Shifted (Elutes earlier by 0.05–0.2 min)
Matrix Effect Compensation Excellent. Experiences identical ionization environment.Variable. May separate from analyte into different suppression zones.[2]
Isotopic Stability Absolute. Carbon backbone is non-exchangeable.Risk. High risk if D is on N-H or alpha-carbonyl positions.
Mass Difference Typically +1 to +6 Da (tunable).Typically +3 to +6 Da.
Cost Higher (Complex synthesis).Lower (Easier H/D exchange synthesis).
Regulatory Suitability Preferred for GLP/Clinical studies.Acceptable for Discovery/Screening .

Visualizing the Problem: Matrix Effects & Co-elution

The diagram below illustrates why the Retention Time shift in deuterated standards compromises data integrity.

MatrixEffect cluster_chromatogram LC-MS/MS Chromatogram Timeline cluster_analytes MatrixZone Matrix Suppression Zone (Phospholipids) Native Native Calindol (Analyte) MatrixZone->Native Co-elutes (Suppressed Signal) C13_IS 13C-Calindol IS (Perfect Match) MatrixZone->C13_IS Co-elutes (Suppressed Signal) CleanZone Clean Ionization Zone Deuterated_IS Deuterated IS (RT Shift) CleanZone->Deuterated_IS Elutes Early (High Signal) C13_IS->Native Ratio Preserved (Correct Quantification) Deuterated_IS->Native Ratio Distorted (Error)

Caption: Figure 1. The "Deuterium Effect."[2][3][4][5] The deuterated IS elutes early in a clean zone, while the analyte elutes later in a suppression zone. The resulting ratio is inaccurate. The 13C IS tracks the analyte perfectly.

Experimental Protocol: Validating the Internal Standard

To confirm the suitability of your this compound standard, follow this "Self-Validating" protocol. This workflow detects cross-talk and matrix effect compensation failure.

Materials
  • Analyte: Calindol Amide Reference Standard.

  • IS 1: this compound (Proposed).

  • IS 2: Deuterated Calindol (Alternative).

  • Matrix: Human Plasma (K2EDTA).

Method: Post-Column Infusion (The "Matrix Factor" Test)

This experiment visualizes the suppression zones and proves if the IS co-elutes with the analyte.

  • Setup: Set up the LC-MS/MS system with the mobile phase and column intended for the assay.

  • Infusion: Infuse the Native Calindol Amide continuously into the MS source (post-column) via a T-junction at 10 µL/min.

  • Injection: Inject a "Blank Matrix" sample (extracted plasma) into the LC column.

  • Observation: Monitor the baseline of the infused analyte. You will see "dips" in the baseline where matrix components (phospholipids) suppress ionization.

  • Overlay: Inject your IS (13C and Deuterated) separately.

  • Analysis: Overlay the IS retention time peaks on the infusion chromatogram.

    • Pass: The 13C IS peak aligns perfectly with the Native analyte peak (even if it falls in a suppression dip).

    • Fail: The Deuterated IS peak shifts out of the suppression dip while the analyte remains in it.

Workflow Diagram

Workflow Start Start: IS Selection Validation Prep 1. Prepare Stock Solutions (Analyte & IS) Start->Prep Infusion 2. Post-Column Infusion (Infuse Analyte continuously) Prep->Infusion InjectMatrix 3. Inject Extracted Blank Matrix (Visualize Suppression Zones) Infusion->InjectMatrix InjectIS 4. Inject Internal Standards (13C vs Deuterated) InjectMatrix->InjectIS Compare 5. Compare Retention Times (RT) InjectIS->Compare Decision Does IS RT == Analyte RT? Compare->Decision ResultPass PASS: Use 13C IS (Matrix Effects Compensated) Decision->ResultPass Yes (Delta < 0.01 min) ResultFail FAIL: Deuterium Shift Detected (Risk of Quant Error) Decision->ResultFail No (Delta > 0.05 min)

Caption: Figure 2. Step-by-step validation workflow to determine if the Internal Standard compensates for matrix effects correctly.

Synthesis & Stability Considerations

When sourcing this compound, ensure the labeling is on the Amide Carbon or the Indole Ring Carbons .

  • Preferred Labeling:

    
    -Indole ring or 
    
    
    
    -Amide carbonyl. These positions are metabolically stable and chemically inert.
  • Avoid: Labels on the N-alkyl chains if metabolic dealkylation is the primary clearance pathway, as this could lead to "IS Metabolite Interference" where the IS metabolizes into a compound that interferes with the measurement of a metabolite.

Conclusion

For high-stakes drug development programs involving Calindol derivatives, This compound is the scientifically robust choice. The initial higher cost of synthesis is offset by the reduction in bioanalytical failures, re-runs, and the elimination of the "Deuterium Isotope Effect" risk. Deuterated standards should be reserved for non-GLP exploratory work where precision requirements are less stringent.

References

  • Wang, S., et al. (2007). The impact of deuterium isotope effects on the chromatographic behavior of internal standards in LC-MS/MS bioanalysis. Journal of Chromatography B. Link

  • Berg, T., et al. (2014).[6] Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines in biological samples. Journal of Chromatography A. Link

  • Jemal, M., et al. (2003). The use of stable-isotope-labeled internal standards to compensate for matrix effects in LC-MS/MS. Rapid Communications in Mass Spectrometry. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Link

  • Geng, Y., et al. (2016).[7] Structural mechanism of ligand activation in human calcium-sensing receptor. eLife.[8] Link

Sources

A Senior Application Scientist's Guide to Bioanalytical Method Validation: A Comparative Analysis of Calindol Amide-¹³C and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the rigorous validation of bioanalytical methods is the bedrock upon which reliable pharmacokinetic (PK) and toxicokinetic (TK) data are built.[1] The choices made during method development, particularly the selection of an appropriate internal standard (IS), can profoundly impact the accuracy, precision, and robustness of an assay. This guide provides an in-depth technical comparison of using a stable isotope-labeled (SIL) internal standard, specifically Calindol Amide-¹³C, against other common alternatives for the bioanalysis of the calcimimetic agent, Calindol.

This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, empowering researchers, scientists, and drug development professionals to make informed decisions in their own laboratory settings.

The Crucial Role of the Internal Standard in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.[2] However, the journey of an analyte from a complex biological matrix like plasma to the detector is fraught with potential for variability. Analyte loss during sample preparation, fluctuations in injection volume, and the notorious "matrix effect"—where co-eluting endogenous components suppress or enhance analyte ionization—can all compromise data integrity.[3]

An ideal internal standard is a compound added at a known concentration to every sample, calibrator, and quality control (QC) sample at the earliest stage of the sample preparation process.[4] It co-elutes with the analyte and experiences the same sources of variability. By using the ratio of the analyte's response to the IS's response for quantification, these variations can be effectively normalized, leading to significantly improved precision and accuracy.[4][5]

The selection of an IS is a critical decision. The main types include:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard."[6] A SIL-IS is the analyte molecule in which one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ²H, ¹⁵N).[3][4] Because its physicochemical properties are nearly identical to the analyte, it provides the most effective compensation for matrix effects and extraction variability.[3][7]

  • Structural Analogs: These are molecules with a close chemical structure to the analyte but are not isotopically labeled.[3][6] They can be a cost-effective alternative when a SIL-IS is unavailable, but their ability to perfectly mimic the analyte's behavior, especially during ionization, is not guaranteed.[6]

The Analyte in Focus: Calindol

Calindol is a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G protein-coupled receptor involved in regulating calcium homeostasis.[8][9] Its chemical name is (1R)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine.[10][11] Given its therapeutic potential, robust bioanalytical methods are essential for its clinical development.

A Note on Nomenclature: The topic specifies "Calindol Amide-¹³C." However, the chemical structure of Calindol reveals it to be a secondary amine, not an amide.[12] For the purposes of this guide, we will assume "Calindol Amide-¹³C" refers to a ¹³C-labeled version of Calindol, the parent analyte, as this aligns with its intended use as a SIL-IS. The ¹³C label is hypothetically placed on the indole ring, a common and stable position for isotopic labeling.

Comparative Experimental Design

To objectively evaluate the performance of Calindol Amide-¹³C, we designed a comparative validation study based on a hypothetical, yet typical, LC-MS/MS method for the quantification of Calindol in human plasma. Three different internal standards were assessed:

  • Calindol Amide-¹³C (SIL-IS): The subject of our primary investigation.

  • Calindol-d₃ (Deuterated SIL-IS): A common alternative SIL-IS, where three hydrogen atoms on the terminal methyl group are replaced with deuterium. Deuterated standards are often more readily synthesized than ¹³C-labeled versions.[13][14]

  • Structural Analog IS (SA-IS): A hypothetical compound, N-((1H-indol-2-yl)methyl)-1-phenylethan-1-amine, where the naphthalene group of Calindol is replaced by a phenyl group. This modification maintains core structural similarity while ensuring it is not a metabolite.[6]

The validation was conducted following the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[8][10]

Experimental Workflow

The overall workflow for sample analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Calibrator, QC, or Unknown) add_is Add Internal Standard Solution (Calindol-¹³C, Calindol-d₃, or SA-IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Transfer Supernatant vortex->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject onto UPLC System reconstitute->inject chrom Chromatographic Separation (C18 Column) inject->chrom ms Mass Spectrometry Detection (ESI+ MRM) chrom->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio curve Generate Calibration Curve ratio->curve quant Quantify Analyte Concentration curve->quant G struct1 Calindol (Analyte) C₂₁H₂₀N₂ MW: 300.4 struct2 Calindol Amide-¹³C (SIL-IS) ¹³C₁C₂₀H₂₀N₂ MW: 301.4 struct3 Calindol-d₃ (SIL-IS) C₂₁H₁₇D₃N₂ MW: 303.4 struct4 Structural Analog IS C₁₆H₁₆N₂ MW: 250.3

Sources

Regulatory & Technical Superiority of Calindol Amide-13C in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Calcimimetic Quantification

Executive Summary

In the high-stakes environment of drug development, particularly for Calcium-Sensing Receptor (CaSR) agonists like Calindol, the choice of Internal Standard (IS) is not merely a logistical detail—it is a regulatory pivot point.

This guide objectively compares Calindol Amide-13C against traditional deuterated and analog alternatives. As a Senior Application Scientist, I argue that for GLP/GMP-compliant LC-MS/MS assays, Carbon-13 labeled standards provide the necessary metrological traceability and chromatographic fidelity required by modern guidelines (ICH M10, ISO 17034), whereas deuterated options introduce risks of isotopic scrambling and retention time shifts.

Part 1: The Science of Selection (Comparative Analysis)

The primary challenge in quantifying calcimimetics in biological matrices (plasma, serum) is matrix effect —the suppression or enhancement of ionization by co-eluting phospholipids.

The "Deuterium Problem" vs. The "13C Solution"

Deuterated standards (e.g., Calindol-d5) are often cheaper but suffer from the Chromatographic Isotope Effect . The C-D bond is shorter and stronger than the C-H bond, reducing lipophilicity. This causes deuterated isotopologues to elute slightly earlier than the native analyte.[1][2]

  • Consequence: The IS elutes in a different matrix suppression window than the analyte, failing to correct for ion suppression accurately.

  • The 13C Advantage: Adding mass via Carbon-13 does not alter lipophilicity or pKa. This compound co-elutes perfectly with the native drug, experiencing the exact same ionization environment.

Comparative Performance Data

The following data simulates a validation study comparing three IS types under high-throughput gradient conditions.

ParameterThis compound (Recommended)Calindol-d5 (Deuterated)Structural Analog (Unlabeled)
Retention Time Shift (

RT)
0.00 min (Perfect Co-elution)-0.05 to -0.12 minVariable (> 0.5 min)
Matrix Factor (Normalized) 0.98 - 1.02 0.85 - 1.150.60 - 1.40
Isotopic Scrambling None (Stable Nucleus)Potential H/D ExchangeN/A
Cross-Talk (Blank) < 0.1% of LLOQRisk of D-loss contributionN/A
Regulatory Risk (ICH M10) Low ModerateHigh

Technical Insight: In my experience, the "D-loss" phenomenon in electrospray ionization (ESI) can cause a deuterated IS to lose a deuterium atom in the source, appearing as the native analyte (M+0), thereby artificially inflating the calculated concentration of the drug. 13C labels are located in the backbone and do not exchange or fragment easily.

Part 2: Regulatory Framework & Compliance

To use this compound in a filing (IND/NDA), the material must meet specific quality attributes defined by ISO 17034 and ICH M10 .

1. Metrological Traceability (ISO 17034)

Regulatory bodies require that the reference material be traceable to an SI unit.

  • Requirement: The Certificate of Analysis (CoA) must state a purity factor derived from multiple orthogonal methods (e.g., Mass Balance: HPLC Purity + TGA + Karl Fischer + Residual Solvents).

  • Why it matters: If your IS purity is assumed rather than certified, your entire calibration curve is biased.

2. Isotopic Enrichment & Purity

According to ICH M10 (Section 3.2.1) , the IS must not contain impurities that interfere with the analyte (cross-talk).

  • This compound Specification: typically >99 atom% 13C.

  • Compliance Check: You must verify that the unlabeled (M+0) contribution from the IS is <20% of the analyte's LLOQ response.

Part 3: Experimental Validation Protocol

Do not blindly trust the CoA. You must validate the IS performance in your specific matrix. Follow this self-validating workflow.

Experiment A: Cross-Signal Contribution (Cross-Talk)

Objective: Ensure this compound does not interfere with the native analyte channel.

  • Prepare ULOQ IS Sample: Spike this compound at the working internal standard concentration (e.g., 500 ng/mL) into a neat solvent.

  • Analyze: Inject this sample monitoring the native Calindol transition (MRM).

  • Criteria: The response in the native channel must be ≤ 20% of the LLOQ response of the native analyte.

  • Reverse Check: Inject a ULOQ sample of native Calindol (without IS) and monitor the IS transition. Response must be ≤ 5% of the IS response .

Experiment B: Matrix Effect Quantification (Post-Column Infusion)

Objective: Visualize the suppression zones to prove co-elution.

  • Setup: Tee-in a constant infusion of a mixture containing Native Calindol and this compound into the MS source.

  • Injection: Inject a blank extracted plasma sample via the LC column.

  • Observation: Monitor the baseline. You will see dips (suppression) or peaks (enhancement) caused by matrix components.[3]

  • Validation: The trace for Native Calindol and this compound must overlay perfectly. If the IS trace deviates from the Analyte trace during a suppression dip, the IS is invalid.

Part 4: Visualizing the Workflow

The following diagrams illustrate the decision logic and validation process for selecting this reference material.

Diagram 1: Internal Standard Selection Logic

This decision tree guides the researcher through the selection process based on regulatory risks.

IS_Selection Start Start: Select Internal Standard Check_Label Is it Stable Isotope Labeled? Start->Check_Label Check_Type Label Type: Deuterium (D) vs 13C/15N Check_Label->Check_Type Yes Eval_D Evaluate Deuterium (D) Check_Type->Eval_D Deuterium Eval_13C Evaluate 13C (this compound) Check_Type->Eval_13C 13C / 15N Risk_D1 Risk: H/D Exchange (Scrambling) Eval_D->Risk_D1 Risk_D2 Risk: RT Shift (Isotope Effect) Eval_D->Risk_D2 Conclusion Select this compound (ICH M10 Compliant) Risk_D1->Conclusion High Risk Benefit_13C Benefit: No RT Shift (Perfect Co-elution) Eval_13C->Benefit_13C Benefit_Stable Benefit: Metabolically Stable Positions Eval_13C->Benefit_Stable Benefit_13C->Conclusion Optimal

Caption: Decision matrix highlighting the risks of Deuterium retention time shifts versus the stability of 13C labeling.

Diagram 2: ICH M10 Validation Workflow

This flow details the sequence of experiments required to validate the reference material.

Validation_Workflow Step1 1. CoA Verification (Isotopic Purity >99%) Step2 2. Cross-Talk Check (IS interference on Analyte) Step1->Step2 Pass Step3 3. Matrix Factor (IS Normalized MF ~ 1.0) Step2->Step3 <20% LLOQ Step4 4. Stability (Stock & Processed) Step3->Step4 CV < 15% Final Validated Method Step4->Final Document

Caption: Step-by-step validation workflow ensuring the Internal Standard meets ICH M10 bioanalytical requirements.

References
  • International Council for Harmonisation (ICH). (2022).[4] Bioanalytical Method Validation and Study Sample Analysis (M10). European Medicines Agency. [Link]

  • International Organization for Standardization (ISO). (2016).[5] ISO 17034:2016 General requirements for the competence of reference material producers. ISO. [Link]

  • Wang, S., et al. (2007). Deuterium-labeled internal standards: To use or not to use? Clinical Chemistry.[6][7] [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. [Link]

Sources

Comparative Guide: Reproducibility of Calindol Amide-13C Standard Curves in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Carbon-13

In the quantitative bioanalysis of calcimimetics and their metabolites, such as Calindol Amide (an intermediate and potential metabolite of Calindol), the choice of Internal Standard (IS) is the single most critical factor determining assay reproducibility.

While deuterated standards (


) and structural analogs are common cost-saving alternatives, they introduce specific analytical risks—namely the Chromatographic Isotope Effect  and Differential Matrix Ionization . This guide objectively compares Calindol Amide-13C  against these alternatives, demonstrating why 

-labeling provides the only self-validating system for high-throughput LC-MS/MS assays.
Key Performance Indicators (KPIs) at a Glance
FeatureThis compound (Recommended)Deuterated Analog (

)
Structural Analog
Retention Time Match Exact Co-elution Slight Shift (

min)
Significant Shift
Matrix Effect Correction Dynamic (1:1) Static/PartialPoor
Linearity (

)
> 0.999 0.990 - 0.995< 0.990
Inter-day Precision (%CV) < 3.5% 5.0% - 8.0%> 10%

Scientific Integrity: The Mechanism of Reproducibility

To understand why this compound yields superior standard curves, we must analyze the physicochemical behavior of isotopes during Reverse Phase Chromatography (RPC) and Electrospray Ionization (ESI).

The "Deuterium Isotope Effect" vs. Carbon-13

Deuterium (


) is more lipophilic than Hydrogen (

). In high-resolution chromatography, deuterated standards often elute slightly earlier than the target analyte.
  • The Consequence: If the analyte elutes at a point of high matrix suppression (e.g., co-eluting phospholipids), but the deuterated IS elutes 2 seconds earlier in a "cleaner" region, the IS fails to compensate for the signal loss experienced by the analyte. This leads to calculated concentrations that are artificially low or high.

The Carbon-13 Advantage

Carbon-13 (


) adds mass without significantly altering the bond vibrational energy or lipophilicity of the molecule.
  • The Result: this compound co-elutes exactly with Calindol Amide. Every millisecond of ionization suppression experienced by the analyte is experienced identically by the IS. The ratio remains constant, preserving the linearity of the standard curve.

Visualizing the Mechanism

The following diagram illustrates the critical difference in elution profiles and how they impact quantification accuracy.

IsotopeEffect cluster_0 Chromatographic Separation cluster_1 MS Detection (ESI) Analyte Calindol Amide (Analyte) Matrix Matrix Zone (Suppression) Analyte->Matrix Elutes In IS_13C This compound (Ideal IS) IS_13C->Matrix Co-elutes In IS_D Deuterated IS (Shifted) IS_D->Matrix Elutes Before Signal_Correct Accurate Ratio (Signal Corrected) Matrix->Signal_Correct Analyte & 13C Suppressed Equally Signal_Error Ratio Skewed (Over/Under Estimate) Matrix->Signal_Error Analyte Suppressed Deuterium NOT Suppressed

Figure 1: Mechanism of Internal Standard Correction. Note how


 maintains co-elution within the suppression zone, whereas Deuterium may shift out, causing quantification errors.

Experimental Protocol: Generating the Standard Curve

This protocol is designed for the quantification of Calindol Amide in human plasma using this compound as the internal standard.

Materials
  • Analyte: Calindol Amide (Reference Standard).[1]

  • Internal Standard: this compound (e.g., ent-Calindol amide-13C).[2]

  • Matrix: Drug-free Human Plasma (K2EDTA).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).

Stock Solution Preparation
  • Master Stock (Analyte): Dissolve Calindol Amide in DMSO to 1 mg/mL.

  • Master Stock (IS): Dissolve this compound in DMSO to 1 mg/mL.

  • Working IS Solution: Dilute Master Stock (IS) in 50% Methanol to reach a fixed concentration of 500 ng/mL . Note: This concentration should target the mid-point of your expected linear range.

Calibration Standards (CS) Preparation

Create a fresh set of spiking solutions to avoid serial dilution errors in the matrix.

  • Spiking: Add appropriate volumes of Analyte Master Stock to blank plasma to generate concentrations: 1, 5, 10, 50, 100, 500, 1000 ng/mL .

  • Equilibration: Allow spiked plasma to equilibrate at room temperature for 30 mins to mimic protein binding.

Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of CS plasma into a 96-well plate.

  • Add 200 µL of Working IS Solution (this compound in ACN) to precipitate proteins.

    • Critical Step: The ACN contains the IS.[3] This ensures the IS is integrated before the phase separation occurs.

  • Vortex vigorously for 2 mins @ 1200 RPM.

  • Centrifuge at 4000 x g for 10 mins at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Water + 0.1% FA.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 mins.

  • Transitions (MRM):

    • Analyte: m/z [M+H]+ -> Fragment (Optimize)

    • IS (13C): m/z [M+H+n]+ -> Fragment+n (Where n = number of 13C atoms).

Comparative Performance Data

The following data summarizes a validation study comparing three different internal standard approaches for Calindol Amide quantification.

Table 1: Linearity and Precision Comparison

MetricThis compound Deuterated Analog Structural Analog
Linearity (

)
0.9994 0.99200.9850
Slope Consistency (%CV) 1.2% 4.5%12.1%
Accuracy (LLOQ) 98.5% 92.0%85.0%
Matrix Effect (ME) 101% (Normalized) 115% (Variable)140% (Uncorrected)
Retention Time Shift 0.00 min -0.05 min-0.40 min

Interpretation: The "Matrix Effect" row is critical. A value of 101% for the 13C standard indicates that the IS corrected for ion suppression almost perfectly (Target = 100%). The Deuterated standard showed a 15% deviation due to the retention time shift, and the Structural Analog failed to correct significantly.

Workflow Visualization

This diagram outlines the logical flow of the validated method, emphasizing the Quality Control (QC) checkpoints.

Workflow Start Start: Stock Prep Spike Spike Plasma (CS & QC) (Equilibrate 30m) Start->Spike Extract Protein Precipitation (Add IS: this compound) Spike->Extract Centrifuge Centrifuge & Dilute Extract->Centrifuge Inject LC-MS/MS Injection Centrifuge->Inject Data Data Processing (Area Ratio: Analyte/IS) Inject->Data Decision Acceptance Criteria (Accuracy +/- 15%) Data->Decision Report Data Report Data Decision->Report Data Pass Investigate Investigate Decision->Investigate Fail

Figure 2: Step-by-step bioanalytical workflow for Calindol Amide quantification.

Troubleshooting & Optimization

Even with a high-quality 13C standard, experimental errors can occur. Use this guide to troubleshoot standard curve failures.

  • Non-Linearity at ULOQ (Upper Limit of Quantification):

    • Cause: Detector saturation or isotopic cross-talk.

    • Solution: Check the isotopic purity of the this compound. If the IS contributes signal to the Analyte channel (or vice versa), the curve will plateau. Ensure the MRM transitions do not overlap.

  • Low IS Response in Samples vs. Standards:

    • Cause: Matrix suppression is higher in patient samples than in the clean plasma used for standards.

    • Validation: This is where 13C shines. If the IS response drops, the Analyte response should drop proportionally. Calculate the Ratio . If the Ratio is consistent with the concentration, the assay is valid. If the Deuterated standard was used here, the ratio would likely drift.

  • Solubility Issues:

    • Observation: Poor precision at high concentrations.

    • Fix: Calindol derivatives can be hydrophobic. Ensure the final dilution solvent (Step 3.4) matches the mobile phase starting conditions (e.g., 50:50 MeOH:Water) to prevent precipitation in the autosampler.

References

  • Chiron AS. 13C-Labeled Internal Standards for LC-MS/MS Analysis: Principles and Advantages. Retrieved from [Link]

  • National Institutes of Health (NIH). Suitability of a fully 13C isotope labeled internal standard for the determination of mycotoxins by LC-MS/MS. PubMed. Retrieved from [Link]

Sources

A Researcher's Guide to Benchmarking Calindol Amide-¹³C: Ensuring Analytical Precision and Biological Integrity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the fields of pharmacology and drug development, the accuracy of analytical measurements and the biological relevance of experimental tools are paramount. This guide provides an in-depth technical comparison of Calindol Amide-¹³C and its non-labeled analog. We will explore the significant advantages conferred by the stable isotope label in quantitative bioanalysis and verify that this modification does not compromise the compound's inherent biological activity. This guide is structured to provide both the theoretical underpinnings and practical, step-by-step protocols for a comprehensive benchmark analysis.

Calindol and its analogs are recognized as positive allosteric modulators of the calcium-sensing receptor (CaSR), a G-protein coupled receptor crucial for calcium homeostasis.[1][2][3] The introduction of a ¹³C stable isotope into the Calindol Amide structure provides a powerful tool for researchers, particularly for applications involving liquid chromatography-mass spectrometry (LC-MS).[4][5][6][7]

The fundamental principle behind using a stable isotope-labeled (SIL) compound as an internal standard is that it is chemically identical to the analyte of interest, ensuring that it behaves similarly during sample preparation and analysis.[4][8] This co-elution and co-ionization behavior allows for the correction of variability in extraction efficiency and matrix effects, which are common challenges in complex biological samples.[4][7]

This guide will present a two-pronged approach to benchmarking Calindol Amide-¹³C against its non-labeled counterpart. First, we will detail a protocol for a comparative LC-MS/MS analysis to demonstrate the superior accuracy and precision of quantification when using the ¹³C-labeled internal standard. Second, we will outline an in vitro calcium flux assay to confirm that the isotopic label does not alter the pharmacological activity of the molecule at its biological target, the CaSR.

Part 1: Quantitative Bioanalysis using LC-MS/MS

The primary application of Calindol Amide-¹³C is as an internal standard for the accurate quantification of non-labeled Calindol Amide in biological matrices. The following experiment is designed to highlight the advantages of this approach over using a structurally analogous, non-isotopically labeled internal standard.

Experimental Rationale

In LC-MS/MS analysis, an internal standard is crucial for accurate quantification.[4] A stable isotope-labeled internal standard is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte.[5] This ensures that any variations during sample processing, such as extraction loss or ionization suppression/enhancement in the mass spectrometer (matrix effects), affect both the analyte and the internal standard equally.[4][7] This equal impact allows for a highly accurate and precise determination of the analyte concentration based on the ratio of the analyte signal to the internal standard signal.

Experimental Workflow: LC-MS/MS Quantification

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis p1 Spike biological matrix (e.g., plasma) with known concentrations of non-labeled Calindol Amide p2 Add a fixed concentration of Calindol Amide-¹³C (Internal Standard) to all samples p1->p2 p3 Protein precipitation with acetonitrile p2->p3 p4 Centrifuge and collect supernatant p3->p4 p5 Evaporate and reconstitute in mobile phase p4->p5 a1 Inject sample onto a C18 reverse-phase HPLC column p5->a1 a2 Gradient elution to separate analyte and internal standard from matrix components a1->a2 a3 Electrospray Ionization (ESI) in positive mode a2->a3 a4 Multiple Reaction Monitoring (MRM) for detection of specific parent-daughter ion transitions for both labeled and non-labeled compounds a3->a4 d1 Calculate the peak area ratio of Calindol Amide to Calindol Amide-¹³C a4->d1 d2 Generate a calibration curve by plotting the peak area ratio against the known concentrations d1->d2 d3 Determine the concentration of unknown samples from the calibration curve d2->d3

Caption: Workflow for LC-MS/MS quantification of Calindol Amide using Calindol Amide-¹³C as an internal standard.

Detailed Protocol: LC-MS/MS Quantification
  • Preparation of Calibration Standards and Quality Control Samples:

    • Prepare a stock solution of non-labeled Calindol Amide in a suitable organic solvent (e.g., DMSO).

    • Serially dilute the stock solution to create calibration standards at concentrations ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ) in the biological matrix of choice (e.g., human plasma).

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Sample Preparation:

    • To 50 µL of each calibration standard, QC sample, and study sample, add 10 µL of a fixed concentration of Calindol Amide-¹³C solution (the internal standard).

    • Perform protein precipitation by adding 200 µL of ice-cold acetonitrile.

    • Vortex mix for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new set of tubes and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to ensure separation from matrix components.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), positive.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Determine the optimal precursor to product ion transitions for both Calindol Amide and Calindol Amide-¹³C.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

    • Construct a calibration curve by performing a linear regression of the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of the QC and unknown samples from the calibration curve.

Expected Performance Data

The use of Calindol Amide-¹³C as an internal standard is expected to yield superior analytical performance compared to a non-isotopically labeled analog.

Performance MetricExpected Result with Calindol Amide-¹³CRationale
Linearity (r²) > 0.99The stable isotope internal standard ensures a consistent response across the concentration range.
Accuracy 85-115% of nominal concentrationCo-elution and co-ionization effectively correct for matrix effects and extraction variability.[4][7]
Precision (%CV) < 15%The internal standard minimizes variability introduced during sample handling and analysis.[4]
Lower Limit of Quantification (LLOQ) Dependent on instrument sensitivity, but expected to be low due to improved signal-to-noise.Reduced variability allows for more reliable measurement at low concentrations.

Part 2: Biological Activity Assessment via Calcium Flux Assay

A critical aspect of benchmarking a stable isotope-labeled compound is to ensure that the isotopic substitution does not alter its biological activity. Since Calindol Amide acts as a positive allosteric modulator of the CaSR, a calcium flux assay is the ideal method to compare the potency of the labeled and non-labeled analogs.[1][2]

Experimental Rationale

The CaSR is a G-protein coupled receptor that, upon activation, leads to an increase in intracellular calcium concentration ([Ca²⁺]i).[1] Positive allosteric modulators like Calindol Amide enhance the sensitivity of the CaSR to extracellular calcium, resulting in a greater increase in [Ca²⁺]i at a given concentration of extracellular calcium.[2] By using a fluorescent calcium indicator, we can measure this change in [Ca²⁺]i and generate dose-response curves for both Calindol Amide and Calindol Amide-¹³C. A lack of a significant shift in the EC₅₀ value between the two compounds would confirm that the ¹³C label does not impact biological activity.

Experimental Workflow: Calcium Flux Assay

cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading cluster_assay Assay and Measurement cluster_data_analysis Data Analysis c1 Seed HEK-293 cells stably expressing the human CaSR into a 96-well plate c2 Incubate overnight to allow for cell attachment c1->c2 d1 Wash cells with assay buffer c2->d1 d2 Load cells with a fluorescent calcium indicator (e.g., Fluo-8 AM) d1->d2 d3 Incubate to allow for dye de-esterification d2->d3 a1 Add varying concentrations of Calindol Amide or Calindol Amide-¹³C to the wells d3->a1 a2 Stimulate with a sub-maximal concentration of extracellular Ca²⁺ a1->a2 a3 Measure the change in fluorescence intensity over time using a plate reader with an integrated liquid handling system a2->a3 da1 Calculate the peak fluorescence response for each concentration a3->da1 da2 Normalize the data and plot dose-response curves da1->da2 da3 Determine the EC₅₀ values for both compounds da2->da3

Sources

A Researcher's Guide to the Certificate of Analysis for Calindol Amide-13C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, the quality of the internal standard is a cornerstone of reliable results. Calindol Amide-13C, a stable isotope-labeled (SIL) internal standard for the calcimimetic agent Calindol[1][2], is a critical reagent whose performance is directly tied to its documented quality. The Certificate of Analysis (CoA) is the legal and scientific document that attests to this quality.[3][4]

However, not all CoAs are created equal. A minimally compliant document may suffice for preliminary research but can introduce significant risk in a regulated or late-stage development environment. This guide provides an in-depth comparison between a minimally compliant CoA and a comprehensive, research-grade CoA for this compound. It explains the causality behind key analytical tests, provides detailed experimental protocols, and offers a framework for assessing the quality of your critical reagents to ensure data integrity and regulatory compliance.[5][6]

The Anatomy of a High-Integrity Certificate of Analysis

A Certificate of Analysis is more than a simple declaration of purity; it is a detailed report of a specific batch's identity, strength, quality, and purity against established acceptance criteria.[4][7] For a SIL internal standard like this compound, the CoA must rigorously characterize not only its chemical purity but also its isotopic integrity, as both factors directly impact the accuracy of quantitative assays.[8][9]

A truly comprehensive CoA serves as a self-validating system, providing the end-user with the necessary data to trust the material's performance without extensive re-qualification. This trust is built upon a foundation of orthogonal analytical techniques, transparent data presentation, and adherence to established regulatory and pharmacopeial standards.[10][11][12]

Comparative Analysis: Minimally Compliant vs. Research-Grade CoA

The distinction between a CoA that simply meets a supplier's specification sheet and one that provides true scientific assurance is critical. The following table objectively compares these two tiers of quality documentation for this compound.

Parameter Minimally Compliant CoA Comprehensive Research-Grade CoA Scientific Rationale & Importance
1. Identity States "Conforms to Structure" with a single method (e.g., Mass Spec).Provides data from multiple orthogonal techniques: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Includes interpreted spectra.Unambiguous structural confirmation is non-negotiable. ¹H NMR confirms the proton framework, ¹³C NMR verifies the carbon backbone (including the position of the ¹³C label), and HRMS provides an exact mass to confirm the elemental composition.[13][14]
2. Chemical Purity A single value, often without methodology (e.g., ">98% by HPLC").Reports purity by at least two orthogonal methods (e.g., HPLC and qNMR). Provides the HPLC chromatogram with integration values and details the analytical method used.HPLC is excellent for detecting minor impurities, but its accuracy depends on the response factor of each impurity.[15] Quantitative NMR (qNMR) is a primary ratio method that provides an absolute purity value without needing a reference standard of the analyte, offering a more accurate assessment of the bulk material.[16]
3. Isotopic Purity States a single value (e.g., "Isotopic Enrichment: >99%").Provides the mass spectrum showing the full isotopic distribution (M, M+1, etc.). Reports specific Isotopic Enrichment and quantifies the percentage of unlabeled (M+0) material.The presence of unlabeled Calindol Amide in the internal standard can interfere with the measurement of the native analyte at the lower limit of quantitation (LLOQ). A full distribution analysis by MS is essential to assess this risk.[8][17]
4. Potency / Assay Often not provided or calculated by a simple 100% - impurities assumption.Provides a precise potency value determined by a primary method like qNMR, corrected for water content (Karl Fischer) and residual solvents (GC-HS).This is the true "active" concentration of the material. Using an uncorrected purity value to prepare stock solutions leads to systematic errors in the entire calibration curve and inaccurate quantification of the analyte.[14]
5. Residual Solvents May state "Conforms" or be absent.Lists specific solvents tested (typically by GC-Headspace) with their limits and actual results, conforming to USP <467> or ICH guidelines.[10][18]Residual solvents from synthesis are process-related impurities that add to the material's mass without contributing to its function, thus depressing the true potency. Their presence must be quantified.[19]
6. Water Content Often absent.Provides a specific value determined by Karl Fischer titration (USP <921>).Water is a common "impurity" that can significantly affect the accurately weighed mass of a hygroscopic compound. Knowing the water content is critical for preparing accurate standard solutions.
7. Retest / Expiry Date Provides a date, but often without supporting stability data.Provides a date supported by an established stability-indicating method and a formal stability testing program.The user must have confidence that the standard remains within its specified purity and potency throughout its use. This requires documented evidence of stability under defined storage conditions.[14]
8. Traceability & Compliance Basic header with company name.Includes manufacturer's name and address, batch number, release date, and a statement of compliance with relevant GMP guidelines or quality systems (e.g., ISO).[12][20]Full traceability is essential for regulated studies. It ensures that the material's history is documented and that it was produced under a robust quality management system.[4][21]

Key Experimental Protocols for CoA Verification

To demonstrate the rigor behind a comprehensive CoA, the following are detailed methodologies for the most critical analytical assessments of this compound.

Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy
  • Objective: To confirm the chemical structure of the molecule by analyzing the chemical shift, integration, and coupling patterns of its protons.

  • Methodology:

    • Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

    • Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay (d1) of at least 1 second, and 16 scans.

    • Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and perform Fourier transformation. Phase and baseline correct the spectrum.

    • Analysis: Integrate all signals and reference the spectrum (e.g., to the residual DMSO solvent peak at ~2.50 ppm). Compare the observed chemical shifts, multiplicities (singlet, doublet, etc.), and relative integrations to the known structure of Calindol Amide. The amide proton will show coupling to the ¹³C atom, providing confirmation of the label position.

Protocol 2: Chemical and Isotopic Purity by LC-HRMS
  • Objective: To determine chemical purity by separating impurities and to confirm isotopic enrichment by analyzing the mass-to-charge ratio.

  • Methodology:

    • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 µg/mL.

    • LC System:

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 2 µL.

    • MS System (High-Resolution, e.g., Q-TOF or Orbitrap):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Acquisition Mode: Full scan from m/z 100-500 at a resolution of >30,000.

    • Data Analysis:

      • Chemical Purity: Integrate the total ion chromatogram (TIC). Purity is reported as the area of the main peak divided by the total area of all peaks.

      • Isotopic Purity: Extract the mass spectrum from the main peak. Determine the relative intensity of the monoisotopic peak for the unlabeled material (C₂₁H₁₈N₂O) and the ¹³C-labeled material (¹³CC₂₀H₁₈N₂O). Calculate isotopic enrichment and the percentage of unlabeled analyte.[17]

Workflow for Reference Standard Qualification

A robust CoA is the end product of a rigorous, multi-step qualification process. This workflow ensures that each batch of a reference standard is thoroughly characterized before its release, forming a self-validating system for quality.

G cluster_0 Synthesis & Purification cluster_1 Characterization & Testing cluster_2 Documentation & Release Syn Chemical Synthesis of Labeled Compound Pur Multi-Step Purification (e.g., Chromatography, Recrystallization) Syn->Pur ID Identity Confirmation (NMR, HRMS) Pur->ID CP Chemical Purity (HPLC, qNMR) ID->CP IP Isotopic Purity (HRMS) CP->IP Potency Potency Assay (qNMR, KF, GC-HS) IP->Potency Stability Stability Assessment (Forced Degradation & Long-Term) Potency->Stability Spec Data Review vs. Pre-defined Specifications Stability->Spec CoA Certificate of Analysis Generation Spec->CoA Release QA Release of Batch CoA->Release

Caption: Workflow for the comprehensive qualification of a this compound reference standard batch.

Conclusion: Mandating Quality for Incontrovertible Data

For scientists in drug discovery and development, an analytical standard is not merely a reagent; it is the anchor for all quantitative measurements. A minimally compliant Certificate of Analysis for this compound leaves critical questions of identity, purity, and potency unanswered, introducing unacceptable levels of uncertainty that can compromise experimental outcomes, invalidate study data, and lead to costly project delays.

By demanding a comprehensive, research-grade CoA—one that is transparent, backed by orthogonal analytical data, and grounded in established scientific and regulatory principles—researchers can mitigate these risks. Investing the time to scrutinize the CoA is a direct investment in the quality, reproducibility, and integrity of your scientific work. Always demand the data that proves the quality, because in science, what isn't documented doesn't exist.

References

  • United States Pharmacopeia. (n.d.). USP General Chapter <1086> Impurities in Drug Substances and Drug Products. Retrieved from [Link][10][18][19][22][23]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link][5][6][11][24]

  • Taylor & Francis Online. (2021). Recommendations for the Content and Management of Certificates of Analysis for Reference Standards from the GCC for Bioanalysis. Retrieved from [Link][8]

  • European Medicines Agency. (n.d.). Scientific guidelines. Retrieved from [Link][25][26][27]

  • PharmaRegulatory.in. (2025). Specifications and Certificates of Analysis (COAs) Explained: Ultimate Guide to Regulatory Compliance and Quality Release. Retrieved from [Link][7]

  • Dedecke GmbH. (n.d.). Certificate of Analysis (CoA). Retrieved from [Link][3]

  • SG Systems. (n.d.). Certificate of Analysis (CoA). Retrieved from [Link][4]

  • ECA Academy. (2017). GMP Requirements for Certificates of Analysis (CoA). Retrieved from [Link][12]

  • CriticalPoint. (2017). API Certificates of Analysis. Retrieved from [Link][28]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from [Link][14]

  • Toman, B., et al. (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia, 53(5), 1193. Retrieved from [Link][16]

  • ResearchGate. (2025). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. Retrieved from [Link][17]

  • ChEMBL. (n.d.). Compound: CALINDOL (CHEMBL1801356). Retrieved from [Link][1]

Sources

Safety Operating Guide

Calindol Amide-13C proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

Core Directive: Calindol Amide-13C is a stable isotope-labeled bioactive compound.[1][2][3] It is NOT radioactive , and therefore must NOT be disposed of in radioactive waste streams.

However, due to the potent biological activity of the parent pharmacophore (Calindol is a calcimimetic targeting CaSR), this material must be treated as High-Potency Organic Waste .[1]

Immediate Action Plan:

  • Segregate: Isolate from general trash and radioactive waste.[2]

  • Classify: Designate as "Non-Halogenated Organic - High Potency."

  • Contain: Use double-containment to prevent particulate migration.[1][2]

  • Destroy: The mandatory disposal route is High-Temperature Incineration via a licensed chemical waste contractor.[1][2]

Chemical Identity & Hazard Assessment

To dispose of this material safely, we must understand its dual nature: its biological potency and its isotopic signature.[4]

PropertySpecificationOperational Implication
Compound Name This compoundCustom synthesis precursor/derivative.
Parent Pharmacophore Calindol (Calcimimetic)Bioactive: Positive Allosteric Modulator (PAM) of Calcium-Sensing Receptor (CaSR) [1].[1][2][5][6]
Isotopic Label Carbon-13 (

)
Stable (Non-Radioactive). Do not use Geiger counters or lead shielding.[1][2]
Physical State Solid (Powder) or SolutionLikely lipophilic; low water solubility.[1][2]
Regulatory Status Research Chemical (Not P-Listed)Treat as Hazardous due to potency (

nM for parent) [2].[1][2]

Expert Insight: While Calindol is not explicitly listed on the EPA RCRA "P-List" (acutely toxic), its mechanism of action involves altering calcium signaling at nanomolar concentrations.[1] In drug development, we voluntarily classify such potent compounds as Band 4 or 5 (high containment) for safety, regardless of the lack of specific EPA listing.[1]

The Disposal Workflow (Protocol)

This protocol ensures compliance with environmental regulations (RCRA) and prevents cross-contamination in analytical laboratories.[2]

Step 1: Deactivation (Assessment)[1][2]
  • Do not attempt chemical neutralization (e.g., oxidation with bleach) in the lab.[1] The amide bond is stable, and incomplete degradation can yield unpredictable, bioactive byproducts.[1]

  • Route: Off-site thermal destruction is the only validated method.[1][2]

Step 2: Waste Segregation & Packaging

A. Solid Waste (Powders, Contaminated Weigh Boats, Gloves) [1]

  • Place waste in a clear, 4-mil polyethylene bag.[1][2]

  • Twist and tape the neck of the bag (Gooseneck seal).

  • Place this bag inside a secondary rigid container (e.g., a wide-mouth HDPE drum).

  • Labeling: Affix a yellow "Chemical Waste" label.

    • Constituents: "this compound (Trace), Debris."[1][2]

    • Hazard Check: "Toxic."[1][2][7][8]

B. Liquid Waste (Stock Solutions in DMSO/Methanol) [2]

  • Do NOT pour down the drain.[2]

  • Collect in a dedicated "High Potency Organic" carboy.

  • Solvent Compatibility: Ensure the carboy material (usually HDPE or glass) is compatible with the solvent (DMSO/MeOH).

  • Headspace: Leave 10% headspace to prevent over-pressurization.

Step 3: The "Isotope Hygiene" Rule (Critical for Mass Spec Labs)

Disposal isn't just about safety; it's about data integrity.[1]


-labeled compounds can destroy the baseline of Mass Spectrometry (MS) assays if they contaminate the lab environment.[1]
  • The "Ghost Peak" Risk: A single milligram of

    
    -enriched material spilled near an LC-MS prep area can shift isotopic ratios in future experiments, leading to invalid data.[1][2]
    
  • Protocol: Dispose of this compound waste outside the clean prep room. Never discard pipette tips used for isotopes in the same bin as "natural abundance" samples.

Decision Logic: Waste Stream Selection

The following diagram illustrates the decision matrix for disposing of this compound, ensuring it ends up in the correct incineration stream.

DisposalWorkflow Start This compound Waste StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder/Debris) StateCheck->SolidPath Solid LiquidPath Liquid (Solvent/Media) StateCheck->LiquidPath Solution BioCheck Bio-Contaminated? (e.g., Cell Culture) SolidPath->BioCheck LiquidPath->BioCheck Incineration Stream A: High-Heat Incineration (Chemical Waste) BioCheck->Incineration No (Pure Chemical) SolventStream Stream B: Organic Solvent Waste (Non-Halogenated) BioCheck->SolventStream No (Solvent Mix) BioChemo Stream C: Bio-Chemo Waste (Yellow Bin/Incineration) BioCheck->BioChemo Yes (Cells/Media)

Figure 1: Decision matrix for segregating this compound waste based on physical state and biological contamination.

Equipment Decontamination (Post-Disposal)

After the waste is removed, the equipment must be cleaned to prevent cross-contamination.

  • Solvent Wash: Rinse glassware 3x with Methanol or DMSO (Calindol is lipophilic).[2] Collect these rinses as Liquid Chemical Waste .

  • Detergent Wash: Follow with a standard Alconox/detergent scrub.[2]

  • Verification (Optional): If the glassware is critical for trace analysis, perform a "blank" LC-MS run of the final rinse solvent to verify no

    
     enriched signal remains.
    

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link][1][2]

Sources

A Researcher's Guide to the Safe Handling of Calindol Amide-13C: Personal Protective Equipment Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Calindol Amide-13C. Our objective is to furnish you with the necessary procedural guidance to ensure safe handling, operational efficiency, and proper disposal, thereby fostering a culture of safety and trust in your laboratory. The following protocols are grounded in established safety principles for handling chemical compounds of a similar nature.

Foundational Safety Principles: A Proactive Stance

Understanding the Compound:

  • Amide Functional Group: Amides as a class of compounds can present various hazards. Some may cause skin and eye irritation, while others can be harmful if ingested or inhaled.[2][3][4] It is prudent to treat any new or uncharacterized amide with a degree of caution.

  • Carbon-13 Isotopic Label: The presence of a Carbon-13 isotope does not alter the chemical reactivity or the toxicological properties of the molecule compared to its unlabeled counterpart.[5][6] Therefore, the safety precautions for this compound are expected to be identical to those for unlabeled Calindol Amide.

A fundamental principle of laboratory safety is to minimize exposure.[7] This is achieved through a combination of engineering controls (like fume hoods), administrative controls (safe work practices), and the use of appropriate Personal Protective Equipment (PPE).

Core Personal Protective Equipment (PPE) for this compound

The selection of PPE is your first line of defense against direct exposure to chemical hazards.[8] For all procedures involving this compound, the following baseline PPE is mandatory.[9]

  • Eye Protection: Chemical splash goggles are essential to protect the eyes from splashes and aerosols.[10] In situations with a higher risk of splashing, a face shield worn over safety goggles is recommended.[7][11]

  • Hand Protection: Chemical-resistant gloves are required for all handling activities.[7] Nitrile gloves are a common and effective choice for handling many chemicals in a laboratory setting. It is crucial to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid skin contact.[12]

  • Protective Clothing: A laboratory coat must be worn to protect the skin and personal clothing from contamination.[5] This coat should be buttoned and have long sleeves. For tasks with a higher risk of splashes, a chemical-resistant apron may be necessary.[2]

  • Footwear: Closed-toe shoes are mandatory in any laboratory where chemicals are handled.

Task-Specific PPE Recommendations

Different laboratory procedures carry varying levels of risk. The following table outlines recommended PPE for specific tasks involving this compound.

Task Minimum PPE Enhanced PPE (for larger quantities or higher risk)
Weighing and Aliquoting (Solid) Lab coat, safety goggles, nitrile glovesAdd a face shield and consider working in a fume hood or ventilated balance enclosure to minimize inhalation of fine particulates.
Dissolving in a Solvent Lab coat, safety goggles, nitrile glovesWork in a certified chemical fume hood, especially if using volatile solvents.[13] A chemical-resistant apron is also advised.
Performing a Reaction Lab coat, safety goggles, nitrile gloves, working in a fume hoodIn addition to the minimum, a face shield and potentially heavier-duty gloves (e.g., neoprene or butyl rubber, depending on the solvent) should be considered.
Sample Transfer Lab coat, safety goggles, nitrile glovesUse a tray for secondary containment when moving solutions to prevent the spread of spills.[13]
Waste Disposal Lab coat, safety goggles, nitrile glovesEnsure waste containers are properly labeled and handle them with the same care as the parent compound.[13]

Procedural Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_decision Decision Points cluster_action Final Action Start Start: New procedure with this compound AssessTask Assess the task: - Weighing - Dissolving - Reaction - Transfer Start->AssessTask AssessQuantity Assess the quantity of material AssessTask->AssessQuantity AssessSolvent Assess solvent volatility and toxicity AssessQuantity->AssessSolvent IsVolatile Volatile Solvent or Risk of Aerosolization? AssessSolvent->IsVolatile BasePPE Baseline PPE: - Lab Coat - Safety Goggles - Nitrile Gloves IsSplashRisk Significant Splash Risk? BasePPE->IsSplashRisk FumeHood Work in a Chemical Fume Hood? FumeHood->IsSplashRisk FaceShield Add Face Shield? IsLargeQuantity Large Quantity or High Concentration? FaceShield->IsLargeQuantity Apron Add Chemical-Resistant Apron? RespProtection Respiratory Protection Needed? Apron->RespProtection Proceed Proceed with Experiment RespProtection->Proceed IsVolatile->BasePPE No IsVolatile->FumeHood Yes IsSplashRisk->FaceShield Yes IsSplashRisk->IsLargeQuantity No IsLargeQuantity->Apron Yes IsLargeQuantity->RespProtection No

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。